tert-Butyl 7-bromoheptanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 7-bromoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMQZUGTGFBLIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548499 | |
| Record name | tert-Butyl 7-bromoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51100-47-1 | |
| Record name | tert-Butyl 7-bromoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl 7-bromoheptanoate CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 7-bromoheptanoate, a key bifunctional molecule utilized in organic synthesis. It details the compound's chemical and physical properties, safety information, and its applications as a versatile building block, particularly in the fields of pharmaceutical and materials science research.
Chemical Identity and Properties
This compound is a halogenated aliphatic ester. The presence of a terminal bromine atom and a sterically hindered tert-butyl ester group makes it a valuable intermediate for introducing a seven-carbon linker with a protected carboxylic acid functionality.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 51100-47-1[1][2][3][4] |
| Molecular Formula | C₁₁H₂₁BrO₂[1][3][4] |
| IUPAC Name | This compound[3][5] |
| Synonyms | 7-Bromoheptanoic acid tert-butyl ester, Heptanoic acid, 7-bromo-, 1,1-dimethylethyl ester[1] |
| InChI Key | XZMQZUGTGFBLIP-UHFFFAOYSA-N[1][3] |
| Canonical SMILES | CC(C)(C)OC(=O)CCCCCCBr[3][5] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 265.19 g/mol [1][3][4] |
| Physical Form | Colorless to light yellow liquid[2] |
| Boiling Point | 274.7 ± 23.0 °C at 760 mmHg[2] |
| Density | 1.169 ± 0.06 g/cm³ (Predicted)[2][5] |
| Storage Temperature | Room Temperature, sealed in a dry environment[2][4] |
Safety and Handling
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Table 3: GHS Hazard Information
| Category | Code | Statement |
| Signal Word | Danger | |
| Pictograms | 🔥, ❕ | GHS02 (Flammable), GHS07 (Irritant)[3] |
| Hazard Statements | H225 | Highly flammable liquid and vapor |
| H315 | Causes skin irritation[3] | |
| H319 | Causes serious eye irritation[3] | |
| H335 | May cause respiratory irritation[3] | |
| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Applications in Research and Development
The primary utility of this compound lies in its role as a bifunctional linker and building block in multi-step organic synthesis.[6]
-
Introduction of Spacer Moieties: The seven-carbon aliphatic chain is frequently used as a spacer to connect different functional parts of a molecule, for instance, in the development of PROTACs (Proteolysis Targeting Chimeras) or molecular probes.
-
Carboxylic Acid Precursor: The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality.[6] It is stable under basic and neutral conditions but can be readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid.[6] This orthogonality is crucial in complex syntheses.
-
Nucleophilic Substitution and Organometallic Reactions: The terminal bromine atom is a good leaving group, allowing for facile nucleophilic substitution reactions to introduce amines, azides, thiols, or other functional groups. It can also be used to form organometallic reagents like Grignard reagents, enabling the formation of new carbon-carbon bonds.[6]
Figure 1. Logical workflow for the use of this compound.
Experimental Protocols
The following is a representative synthesis of this compound.[7]
Synthesis of this compound [7]
Materials:
-
Diisopropylamine (B44863) (6.94 mL)
-
Anhydrous Tetrahydrofuran (THF, 100 mL + 30 mL + 10 mL)
-
n-Butyl lithium (1.45 M in hexane (B92381), 34 mL)
-
tert-Butyl acetate (B1210297) (6.63 mL)
-
1,5-Dibromopentane (B145557) (8 mL)
-
Hexamethylphosphoramide (HMPA, 17 mL)
-
Aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Magnesium sulfate
-
Methylene (B1212753) chloride/cyclohexane (B81311) (1:1)
Procedure:
-
To a solution of diisopropylamine in 100 mL of anhydrous THF at -70°C, add 34 mL of 1.45 M n-butyl lithium in hexane dropwise. Stir the resulting mixture for 15 minutes.
-
To this solution, add a solution of 6.63 mL of tert-butyl acetate in 30 mL of anhydrous THF dropwise and stir for 30 minutes.
-
Add 8 mL of 1,5-dibromopentane in 10 mL of anhydrous THF and stir the mixture for 5 minutes.
-
Add 17 mL of hexamethylphosphoramide, and continue stirring at -78°C for 1 hour, followed by stirring at -40°C to -30°C for 30 minutes.
-
Quench the reaction by adding an aqueous solution of ammonium chloride.
-
Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and a saturated aqueous solution of ammonium chloride, then dry over magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using a 1:1 mixture of methylene chloride and cyclohexane as the eluent to yield the title compound.
Figure 2. Synthetic workflow for this compound.
Conclusion
This compound is a commercially available and synthetically valuable intermediate. Its bifunctional nature, combining a reactive alkyl bromide with a protected carboxylic acid, provides a reliable tool for researchers in drug discovery and materials science. The straightforward protocols for its use and deprotection make it an essential component in the synthetic chemist's toolbox for constructing complex molecular architectures. Proper safety precautions are mandatory when handling this flammable and irritating compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 51100-47-1 [chemicalbook.com]
- 3. This compound | C11H21BrO2 | CID 13756138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Halogenation Reagent - Crysdot [crysdotllc.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound | 51100-47-1 | Benchchem [benchchem.com]
- 7. prepchem.com [prepchem.com]
An In-depth Technical Guide to tert-Butyl 7-bromoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 7-bromoheptanoate, a key building block in organic synthesis, particularly relevant in the field of drug development. This document outlines its chemical properties, a detailed synthesis protocol, and its application as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Chemical and Physical Properties
This compound is a brominated aliphatic ester. The presence of a terminal bromine atom makes it an excellent substrate for nucleophilic substitution, while the tert-butyl ester serves as a sterically hindered protecting group for the carboxylic acid functionality.[1] This protecting group is stable under basic and neutral conditions and can be readily removed under mild acidic conditions.[1]
A summary of its key quantitative data is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁BrO₂ | [2][3][4] |
| Molecular Weight | 265.19 g/mol | [2][3][4] |
| Exact Mass | 264.07249 Da | [2][3] |
| IUPAC Name | This compound | [2][4] |
| CAS Number | 51100-47-1 | [2][3][4] |
| Physical Form | Liquid | [4] |
| Boiling Point | 274.7 ± 23.0 °C at 760 mmHg | [4] |
| Canonical SMILES | CC(C)(C)OC(=O)CCCCCCBr | [2] |
Experimental Protocol: Synthesis of this compound
The following protocol details a common method for the synthesis of this compound.[5]
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyl lithium in hexane (B92381) (1.45 M solution)
-
tert-Butyl acetate (B1210297)
-
Hexamethylphosphamide (HMPA)
-
Aqueous solution of ammonium (B1175870) chloride
-
Diethyl ether
-
Magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Methylene (B1212753) chloride
Procedure:
-
To a solution of diisopropylamine (6.94 ml) in anhydrous tetrahydrofuran (100 ml), add n-butyl lithium in hexane (34 ml of a 1.45 M solution) dropwise at -70°C. Stir the resulting mixture for 15 minutes.
-
To this solution, add a solution of tert-butyl acetate (6.63 ml) in anhydrous tetrahydrofuran (30 ml) dropwise and continue stirring for 30 minutes.
-
Subsequently, add a solution of 1,5-dibromopentane (8 ml) in anhydrous tetrahydrofuran (10 ml) and stir for 5 minutes.
-
Add hexamethylphosphamide (17 ml) to the reaction mixture. Stir at -78°C for 1 hour, followed by stirring at a temperature between -40°C and -30°C for 30 minutes.
-
Quench the reaction by adding an aqueous solution of ammonium chloride. Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with diethyl ether. Combine the extract with the organic layer.
-
Wash the combined organic layers with water and a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a 1:1 mixture of methylene chloride and cyclohexane as the eluent to yield the final product.[5]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Applications in Drug Development
A significant application of this compound is in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
The logical relationship of its role in PROTACs can be visualized as follows:
References
An In-depth Technical Guide to tert-Butyl 7-bromoheptanoate
This technical guide provides a comprehensive overview of tert-Butyl 7-bromoheptanoate, a valuable building block in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.
Nomenclature and Identification
-
IUPAC Name: this compound[1]
-
Synonyms: 7-bromoheptanoic acid t-butyl ester, Heptanoic acid, 7-bromo-, 1,1-dimethylethyl ester, 7-Bromo-heptanoic acid tert-butyl ester[2][3]
-
Molecular Formula: C₁₁H₂₁BrO₂[1]
-
InChI Key: XZMQZUGTGFBLIP-UHFFFAOYSA-N[1]
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its physical and chemical properties.
| Property | Value | Source |
| Molecular Weight | 265.19 g/mol | [1] |
| Exact Mass | 264.07249 Da | [1] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Boiling Point | 274.7 ± 23.0 °C at 760 mmHg | |
| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [4][5] |
| Purity | Typically ≥97% | [6] |
Experimental Protocols
The synthesis of this compound is a multi-step process that involves the formation of a lithium diisopropylamide (LDA) base, followed by the alkylation of the enolate of tert-butyl acetate (B1210297).
Synthesis of this compound [2]
Materials:
-
Diisopropylamine (B44863) (6.94 ml)
-
Anhydrous tetrahydrofuran (B95107) (THF, 100 ml + 30 ml + 10 ml)
-
n-Butyl lithium (1.45 M solution in hexane (B92381), 34 ml)
-
tert-Butyl acetate (6.63 ml)
-
1,5-Dibromopentane (B145557) (8 ml)
-
Hexamethylphosphoramide (HMPA, 17 ml)
-
Aqueous solution of ammonium (B1175870) chloride
-
Diethyl ether
-
Magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Methylene (B1212753) chloride and cyclohexane (B81311) (1:1 mixture for eluent)
Procedure:
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran, n-butyl lithium in hexane is added dropwise at -70°C, and the mixture is stirred for 15 minutes to generate lithium diisopropylamide (LDA).
-
A solution of tert-butyl acetate in anhydrous tetrahydrofuran is then added dropwise to the LDA solution, and the mixture is stirred for 30 minutes.
-
Following this, a solution of 1,5-dibromopentane in anhydrous tetrahydrofuran is added, and the mixture is stirred for an additional 5 minutes.
-
Hexamethylphosphoramide is added, and the reaction mixture is stirred at -78°C for 1 hour, then at a temperature between -40°C and -30°C for 30 minutes.
-
An aqueous solution of ammonium chloride is added to quench the reaction, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with water and a saturated aqueous solution of ammonium chloride.
-
The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel using a 1:1 mixture of methylene chloride and cyclohexane as the eluent to yield the final product, this compound.
Visualizing the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of this compound, from the formation of the LDA base to the final alkylation step.
Caption: Synthesis pathway of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 7-bromoheptanoate
This guide provides a comprehensive overview of the key physicochemical properties of tert-Butyl 7-bromoheptanoate, with a focus on its boiling point and density. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Physicochemical Data
The quantitative properties of this compound are summarized in the table below. These values are critical for its application in organic synthesis and for predicting its behavior under various experimental conditions.
| Property | Value | Notes |
| Boiling Point | 274.7 ± 23.0 °C | At 760 mmHg[1] |
| Density | 1.169 ± 0.06 g/cm³ | Predicted[1] |
| Molecular Weight | 265.19 g/mol | |
| Molecular Formula | C₁₁H₂₁BrO₂ | |
| Physical Form | Liquid | |
| CAS Number | 51100-47-1 |
Synthesis and Purification Methodology
The following is a detailed experimental protocol for the synthesis of this compound. The determination of its physical properties, such as boiling point, would typically follow a purification step like distillation, which relies on this data.
Experimental Protocol: Synthesis of this compound [2]
-
Preparation of Lithium Diisopropylamide (LDA):
-
To a solution of diisopropylamine (B44863) (6.94 mL) in anhydrous tetrahydrofuran (B95107) (100 mL), n-butyllithium (34 mL of a 1.45 M solution in hexane) is added dropwise at -70°C.
-
The resulting mixture is stirred for 15 minutes to form the LDA reagent.
-
-
Enolate Formation:
-
A solution of t-butyl acetate (B1210297) (6.63 mL) in anhydrous tetrahydrofuran (30 mL) is added dropwise to the LDA solution.
-
The mixture is stirred for 30 minutes to facilitate the formation of the corresponding enolate.
-
-
Alkylation:
-
1,5-dibromopentane (8 mL) dissolved in anhydrous tetrahydrofuran (10 mL) is added to the reaction mixture, which is then stirred for 5 minutes.
-
Hexamethylphosphoramide (17 mL) is subsequently added.
-
The reaction mixture is stirred at -78°C for 1 hour, followed by stirring at a temperature between -40°C and -30°C for 30 minutes.
-
-
Work-up and Extraction:
-
The reaction is quenched by the addition of an aqueous solution of ammonium (B1175870) chloride.
-
The organic and aqueous layers are separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with water and a saturated aqueous solution of ammonium chloride.
-
-
Purification:
-
The organic layer is dried over magnesium sulfate (B86663) and concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica (B1680970) gel, using a 1:1 mixture of methylene (B1212753) chloride and cyclohexane (B81311) as the eluent, to yield the final product.
-
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Spectroscopic and Synthetic Profile of tert-Butyl 7-bromoheptanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of tert-butyl 7-bromoheptanoate, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental spectroscopic data for this specific compound, this guide presents a combination of predicted data and experimental data from closely related analogs, namely 7-bromoheptanoic acid and ethyl 7-bromoheptanoate, to offer valuable reference points for researchers.
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure is a valuable resource for the laboratory-scale preparation of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
7-bromoheptanoic acid
-
tert-Butyl alcohol
-
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (catalyst)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, chromatography columns)
Procedure:
-
Esterification: In a round-bottom flask, dissolve 7-bromoheptanoic acid in a minimal amount of anhydrous solvent. Add an excess of tert-butyl alcohol to the solution.
-
Catalysis: Carefully add a catalytic amount of a strong protic acid, such as sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel to yield the final product.
Spectroscopic Data
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data for this compound:
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 265.07976 |
| [M+Na]⁺ | 287.06170 |
| [M-H]⁻ | 263.06520 |
| [M+NH₄]⁺ | 282.10630 |
| [M+K]⁺ | 303.03564 |
Data obtained from computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR data for this compound are not available. The following tables provide experimental NMR data for the closely related compounds, 7-bromoheptanoic acid and ethyl 7-bromoheptanoate, for comparative purposes.
¹H NMR Spectroscopic Data of Ethyl 7-bromoheptanoate (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.12 | q | 2H | -OCH₂CH₃ |
| 3.40 | t | 2H | -CH₂Br |
| 2.30 | t | 2H | -COCH₂- |
| 1.85 | m | 2H | -CH₂CH₂Br |
| 1.63 | m | 2H | -COCH₂CH₂- |
| 1.42 | m | 4H | -(CH₂)₂- |
| 1.25 | t | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopic Data of Ethyl 7-bromoheptanoate (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 173.5 | C=O |
| 60.2 | -OCH₂CH₃ |
| 34.2 | -COCH₂- |
| 33.8 | -CH₂Br |
| 32.5 | -CH₂CH₂Br |
| 28.3 | -(CH₂)₂- |
| 27.9 | -(CH₂)₂- |
| 24.8 | -(CH₂)₂- |
| 14.2 | -OCH₂CH₃ |
¹³C NMR Spectroscopic Data of 7-Bromoheptanoic Acid
| Chemical Shift (δ, ppm) | Assignment |
| 179.1 | C=O |
| 34.0 | -CH₂Br |
| 33.9 | -COOH |
| 32.5 | -CH₂CH₂Br |
| 28.2 | -(CH₂)₂- |
| 27.8 | -(CH₂)₂- |
| 24.5 | -(CH₂)₂- |
Infrared (IR) Spectroscopy
Predicted IR data for this compound is not available. The following table provides experimental IR data for the closely related compounds, 7-bromoheptanoic acid and ethyl 7-bromoheptanoate.
IR Spectroscopic Data of 7-Bromoheptanoic Acid and Ethyl 7-bromoheptanoate
| Functional Group | 7-Bromoheptanoic Acid (cm⁻¹) | Ethyl 7-bromoheptanoate (cm⁻¹) |
| C=O stretch (Carboxylic Acid/Ester) | ~1710 | ~1735 |
| O-H stretch (Carboxylic Acid) | ~3300-2500 (broad) | - |
| C-O stretch (Ester) | - | ~1240 and ~1170 |
| C-Br stretch | ~650-550 | ~650-550 |
| C-H stretch (alkane) | ~2960-2850 | ~2960-2850 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Technical Guide: Solubility Profile of tert-Butyl 7-bromoheptanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of tert-butyl 7-bromoheptanoate, a key intermediate in various organic syntheses. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive qualitative analysis of its expected solubility in a range of common organic solvents. The predictions are based on the principle of "like dissolves like," considering the molecular structure of the compound. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a compound such as this compound is provided to enable researchers to generate quantitative data in their own laboratory settings. A plausible synthetic route for this compound is also presented and visualized.
Predicted Solubility of this compound
This compound possesses a long, nonpolar heptanoate (B1214049) chain, which suggests good solubility in nonpolar and weakly polar organic solvents. The presence of a polar ester group and a terminal bromine atom introduces some polarity to the molecule, which may allow for some solubility in more polar solvents. The bulky tert-butyl group can also influence solubility through steric effects.
Based on these structural features, the following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity.
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane | High | The long alkyl chain of the solute has strong van der Waals interactions with the nonpolar solvent. |
| Toluene | High | Similar nonpolar characteristics allow for favorable interactions. | |
| Polar Aprotic | Dichloromethane (DCM) | High | The moderate polarity of DCM can effectively solvate both the nonpolar and polar regions of the molecule. |
| Tetrahydrofuran (THF) | High | The ether oxygen in THF can interact with the ester group, while the rest of the molecule is compatible with the alkyl chain. | |
| Ethyl Acetate (B1210297) | High | As an ester itself, ethyl acetate is structurally similar and should be an excellent solvent. | |
| Acetone (B3395972) | Medium to High | The polar carbonyl group of acetone can interact with the ester, but the overall polarity might be slightly less compatible. | |
| Acetonitrile (B52724) | Medium | The high polarity of acetonitrile might not be as compatible with the long nonpolar alkyl chain. | |
| Dimethylformamide (DMF) | Medium to Low | A highly polar aprotic solvent; the nonpolar part of the solute may limit solubility. | |
| Dimethyl Sulfoxide (DMSO) | Low | A very polar solvent; likely a poor solvent for the largely nonpolar solute. | |
| Polar Protic | Methanol | Medium to Low | The hydroxyl group can hydrogen bond with the ester oxygen, but the nonpolar chain will limit solubility. |
| Ethanol | Medium | Longer alkyl chain than methanol, making it slightly more compatible with the nonpolar part of the solute. | |
| Water | Very Low | The large nonpolar hydrocarbon chain makes the molecule hydrophobic and insoluble in water. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. An excess is necessary to ensure a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume (e.g., 2.0 mL) of the supernatant (the clear saturated solution) using a pipette, avoiding any undissolved solid.
-
Filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any suspended microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the pre-weighed evaporating dish or vial.
-
Gently evaporate the solvent from the filtered solution. This can be done in a fume hood at room temperature or in an oven at a temperature well below the boiling point of the solute. A vacuum oven can also be used to expedite the process at a lower temperature.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and to ensure any residual moisture is removed.
-
Weigh the dish or vial containing the dried solute on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish/vial from the final mass.
-
The solubility can be expressed in various units, such as g/mL, g/100 g of solvent, or mol/L.
-
Solubility (g/mL) = Mass of solute (g) / Volume of solvent used for extraction (mL)
-
Synthesis of this compound
A plausible synthetic route for this compound is the esterification of 7-bromoheptanoic acid with tert-butanol. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification is often inefficient. A common and effective method is the acid-catalyzed reaction with a tert-butylating agent or direct esterification under specific conditions.[1]
Caption: Synthesis of this compound via acid-catalyzed esterification.
References
tert-Butyl 7-bromoheptanoate safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for tert-Butyl 7-bromoheptanoate (CAS No. 51100-47-1). The information is intended for use by professionals in research and drug development who may handle this substance. All data has been compiled from publicly available safety data sheets and chemical databases.
Chemical Identification and Physical Properties
This compound is a halogenated ester commonly used as a reagent or intermediate in organic synthesis. Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 51100-47-1 | [1] |
| Molecular Formula | C₁₁H₂₁BrO₂ | [1] |
| Molecular Weight | 265.19 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 274.7 ± 23.0 °C at 760 mmHg | [2] |
| Melting Point | Not available | [2] |
| Purity | 97% | [2] |
| Storage Temperature | Room temperature | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Source |
| Flammable liquids | Category 2 | H225 | Highly flammable liquid and vapour | [2] |
| Skin corrosion/irritation | Category 2 | H315 | Causes skin irritation | [1] |
| Serious eye damage/eye irritation | Category 2A | H319 | Causes serious eye irritation | [1] |
| Specific target organ toxicity — single exposure | Category 3 | H335 | May cause respiratory irritation | [1] |
Signal Word: Danger[2]
Pictograms:
-
Flame (GHS02)[2]
-
Exclamation Mark (GHS07)
Toxicological Information
First-Aid Measures
In case of exposure to this compound, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation persists, seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
| Parameter | Information |
| Extinguishing Media | Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. |
| Specific Hazards | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air. |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Handling, Storage, and Personal Protection
Proper handling and storage procedures are crucial to minimize the risk of exposure and accidents.
| Aspect | Recommendation |
| Handling | Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing vapors or mist. Use only in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store at room temperature[2]. |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Safety glasses with side-shields or goggles.- Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.- Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate. |
Experimental Protocols: General Methodologies for Safety Data Determination
While specific experimental protocols for determining the safety data of this compound are not publicly available, the following are general methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are internationally recognized standards for chemical safety testing.
Acute Oral Toxicity (OECD Guideline 423)
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Procedure: A single dose of the substance is administered orally to a group of fasted animals (typically rats). The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the animals.
-
Data Presentation: The result is expressed as the LD50 value in mg of substance per kg of body weight.
Skin Irritation/Corrosion (OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Procedure: A small amount of the substance is applied to a shaved area of the skin of an animal (typically a rabbit). The area is observed for signs of erythema (redness) and edema (swelling) at specific intervals.
-
Data Presentation: The results are scored based on the severity and reversibility of the skin reactions.
Eye Irritation/Corrosion (OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause serious eye damage or irritation.
-
Procedure: A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific time points.
-
Data Presentation: The severity of the eye reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.
Flammability (Flash Point Determination)
-
Objective: To determine the flash point of a volatile substance.
-
Procedure: A sample of the liquid is placed in a closed or open cup apparatus and slowly heated. A small flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the liquid ignite.
-
Data Presentation: The flash point is reported in degrees Celsius (°C) or Fahrenheit (°F).
Mandatory Visualizations
The following diagrams illustrate key logical workflows for the safe handling of this compound.
Caption: General Safe Handling Workflow for this compound.
Caption: Logical Workflow for Responding to a Spill of this compound.
References
The Tert-Butyl Ester: A Comprehensive Technical Guide to a Cornerstone Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and peptide research, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The tert-butyl (t-Bu) ester stands out as a robust and versatile protecting group for carboxylic acids. Its widespread adoption is attributed to a unique combination of stability across a broad spectrum of reaction conditions and its facile, selective cleavage under acidic conditions. This technical guide provides an in-depth exploration of the tert-butyl ester's function, application, and the methodologies governing its use, tailored for professionals in chemical research and drug development.
Core Principles: Stability and Lability
The efficacy of the tert-butyl ester as a protecting group hinges on its distinct stability profile. The bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon of the ester, rendering it highly resistant to nucleophilic attack and hydrolysis under neutral and basic conditions.[1] This stability allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected carboxylic acid.[1]
Conversely, the tert-butyl ester is readily cleaved under acidic conditions. This lability is due to the formation of a highly stable tertiary carbocation (the tert-butyl cation) upon protonation of the ester oxygen and subsequent cleavage of the carbon-oxygen bond.[2] This predictable and selective removal is a key feature that enables its use in complex synthetic strategies.
Orthogonal Protection Strategies
A significant advantage of the tert-butyl ester is its compatibility with orthogonal protection schemes, where different protecting groups on a molecule can be removed selectively without affecting others.[3] This is a cornerstone of modern peptide synthesis and the synthesis of other complex molecules.
Two common orthogonal strategies involving the tert-butyl ester are:
-
Fmoc/tBu Strategy: In solid-phase peptide synthesis (SPPS), the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the α-amino group of amino acids, while acid-labile tert-butyl esters (and ethers) are used for the side chains of amino acids like aspartic acid, glutamic acid, serine, and threonine.[3][4] The Fmoc group can be removed with a mild base (e.g., piperidine) to allow for peptide chain elongation, while the tert-butyl groups remain intact. The tert-butyl protecting groups are then removed simultaneously in the final step with a strong acid like trifluoroacetic acid (TFA).[4]
-
Cbz/tBu Strategy: The carboxybenzyl (Cbz) group, which is stable to acidic conditions but cleaved by hydrogenolysis, can be used in conjunction with the tert-butyl ester.[3] This allows for the selective deprotection of either the amine (protected as Cbz) or the carboxylic acid (protected as a tert-butyl ester) by choosing the appropriate deprotection method.[3]
Data Presentation: A Comparative Overview
The selection of a protection or deprotection method is often guided by factors such as substrate compatibility, desired yield, and reaction conditions. The following tables summarize quantitative data for common methods of tert-butyl ester formation and cleavage.
| Protection Method | Reagents | Typical Conditions | Typical Yield (%) | Notes |
| Acid-Catalyzed Alkylation | Isobutylene (B52900), cat. H₂SO₄ | Dichloromethane (B109758), pressure vessel, low temp. | >90% | Highly efficient for many substrates. Requires handling of gaseous isobutylene. |
| Steglich Esterification | tert-Butanol, DCC, cat. DMAP | Dichloromethane, 0 °C to RT | 65-95% | Mild conditions, suitable for acid-sensitive substrates. Dicyclohexylurea byproduct can complicate purification.[5] |
| Di-tert-butyl Dicarbonate | Boc₂O, cat. DMAP, Pyridine | Dichloromethane or THF, RT | High | Readily available reagent, mild conditions. |
| Bis(trifluoromethanesulfonyl)imide Catalysis | Tf₂NH, tert-butyl acetate | Room Temperature | High | A newer, powerful method for the tert-butylation of free amino acids and other carboxylic acids.[6] |
| Deprotection Method | Reagents | Typical Conditions | Typical Yield (%) | Notes |
| Strong Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), 1:1 TFA/DCM, RT, 1-5 h | >95% | The most common method, especially in peptide synthesis. Volatile byproducts. Can cleave other acid-labile groups.[7] |
| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM), RT, 24 h | 60-95% | Offers chemoselectivity for tert-butyl esters in the presence of some other acid-labile groups like PhF protected amines.[8] |
| Anhydrous HCl | HCl (gas) or solution in dioxane/ether | 0 °C to RT | High | A classic and effective method. |
| Thermal Cleavage | Protic solvents (e.g., water, alcohols) | High temperature (120-240 °C), continuous flow reactor | Good to High | Reagent-free method, but requires specialized equipment.[9] |
| Microwave-Assisted | p-Toluenesulfonic acid | Solvent-free, microwave irradiation | High | Rapid deprotection method for aromatic tert-butyl esters. |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid using Isobutylene and Sulfuric Acid
This protocol is a general representation of the acid-catalyzed addition of isobutylene to a carboxylic acid.
Materials:
-
Carboxylic acid (1.0 eq)
-
Dichloromethane (DCM)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Isobutylene (condensed at low temperature)
-
Pressure vessel or sealed tube
Procedure:
-
Dissolve the carboxylic acid in dichloromethane in a pressure vessel.
-
Cool the vessel to -78 °C and add a catalytic amount of concentrated sulfuric acid.
-
Carefully condense a 5-10 fold excess of isobutylene into the reaction mixture.
-
Seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours.
-
Cool the vessel back to -78 °C before carefully opening it to release any excess pressure.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting tert-butyl ester by column chromatography or distillation.
Protocol 2: Deprotection of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This is a standard protocol for the cleavage of tert-butyl esters, commonly used in the final deprotection step of peptide synthesis.[7]
Materials:
-
Tert-butyl ester protected compound (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water, anisole) - optional, depending on the substrate
Procedure:
-
Dissolve the tert-butyl ester protected compound in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution (a 1:1 mixture of TFA:DCM is common). If acid-sensitive functional groups (like tryptophan) are present, add appropriate scavengers to the cleavage cocktail.
-
Stir the reaction mixture at room temperature for 1 to 5 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the dichloromethane and excess TFA by rotary evaporation.
-
Co-evaporate with toluene (B28343) or another suitable solvent to ensure complete removal of residual TFA.
-
The crude carboxylic acid can then be purified by precipitation from a solvent like diethyl ether, or by chromatography.
Mandatory Visualizations
Caption: Mechanism of tert-butyl ester formation via acid-catalyzed addition of isobutylene.
Caption: Mechanism of acid-catalyzed deprotection of a tert-butyl ester.
Caption: Experimental workflow of the Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis.
Conclusion
The tert-butyl ester has solidified its position as an indispensable tool in the arsenal (B13267) of synthetic chemists. Its predictable stability and selective lability under well-defined acidic conditions make it an ideal choice for the protection of carboxylic acids in a multitude of synthetic contexts. A thorough understanding of the principles of its application, as outlined in this guide, is crucial for researchers, scientists, and drug development professionals to devise efficient and successful synthetic routes for complex molecules. The continued development of milder and more selective methods for its introduction and removal will further enhance the utility of this cornerstone protecting group.
References
- 1. fiveable.me [fiveable.me]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Core Structural Features of tert-Butyl 7-bromoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key structural and physicochemical properties of tert-Butyl 7-bromoheptanoate, a valuable bifunctional molecule in organic synthesis. Its utility stems from the presence of two key functional groups: a reactive primary alkyl bromide and a sterically hindered tert-butyl ester. This unique combination allows for a range of selective chemical transformations, making it an important building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.
Core Structural and Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a quantitative foundation for its use in experimental design.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₁BrO₂ | [1] |
| Molecular Weight | 265.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 51100-47-1 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 274.7 ± 23.0 °C at 760 mmHg | |
| Density | 1.169 ± 0.06 g/cm³ (Predicted) | |
| InChI Key | XZMQZUGTGFBLIP-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)OC(=O)CCCCCCBr | [1] |
Spectroscopic Profile
The spectroscopic data provides confirmation of the compound's structure and purity. The following tables detail the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and the characteristic Infrared (IR) absorption bands.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.40 | Triplet | 2H | -CH₂-Br |
| ~2.20 | Triplet | 2H | -CH₂-COO- |
| ~1.85 | Quintet | 2H | -CH₂-CH₂Br |
| ~1.60 | Quintet | 2H | -CH₂-CH₂COO- |
| ~1.44 | Singlet | 9H | -C(CH₃)₃ |
| ~1.35-1.45 | Multiplet | 4H | -CH₂-(CH₂)₂-CH₂- |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~172.5 | C=O (Ester) |
| ~80.5 | -C(CH₃)₃ |
| ~35.0 | -CH₂-COO- |
| ~33.5 | -CH₂-Br |
| ~32.5 | -CH₂-CH₂Br |
| ~28.5 | -C(CH₃)₃ |
| ~28.0 | -CH₂-CH₂COO- |
| ~27.5 | -CH₂-CH₂-CH₂Br |
| ~24.5 | -CH₂-CH₂-CH₂COO- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 2975-2850 | Strong | C-H stretch | Alkane |
| 1730 | Strong | C=O stretch | Ester |
| 1250 | Strong | C-O stretch | Ester (tert-butyl) |
| 1150 | Strong | C-O stretch | Ester |
| 650-550 | Medium | C-Br stretch | Alkyl bromide |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the alkylation of the lithium enolate of tert-butyl acetate (B1210297) with 1,5-dibromopentane (B145557).[2]
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (in hexane)
-
tert-Butyl acetate
-
1,5-Dibromopentane
-
Hexamethylphosphoramide (HMPA)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Methylene (B1212753) chloride
Procedure:
-
To a solution of diisopropylamine (6.94 mL) in anhydrous THF (100 mL) at -70 °C, add n-butyllithium (34 mL of a 1.45 M solution in hexane) dropwise. Stir the mixture for 15 minutes to form lithium diisopropylamide (LDA).[2]
-
To this LDA solution, add a solution of tert-butyl acetate (6.63 mL) in anhydrous THF (30 mL) dropwise and stir for 30 minutes.[2]
-
Add a solution of 1,5-dibromopentane (8 mL) in anhydrous THF (10 mL) to the reaction mixture and stir for 5 minutes.[2]
-
Add HMPA (17 mL) and continue stirring at -78 °C for 1 hour, then at -40 °C to -30 °C for 30 minutes.[2]
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[2]
-
Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.[2]
-
Combine the organic layers, wash with water and then with a saturated aqueous solution of ammonium chloride.[2]
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel using a 1:1 mixture of methylene chloride and cyclohexane as the eluent to yield pure this compound.[2]
Chemical Reactivity and Synthetic Utility
The bifunctional nature of this compound allows for a variety of selective chemical transformations. The primary alkyl bromide is susceptible to nucleophilic substitution, while the tert-butyl ester is a robust protecting group for the carboxylic acid, stable to many nucleophilic and basic conditions but readily cleaved under acidic conditions.[3]
Caption: Synthetic pathway and key reactions of this compound.
The diagram above illustrates the primary synthetic route to this compound and its subsequent key transformations. The alkyl bromide can undergo Sₙ2 reactions with a variety of nucleophiles to introduce new functional groups at the 7-position. The tert-butyl ester can be selectively deprotected under acidic conditions to yield the corresponding carboxylic acid. Furthermore, the alkyl bromide can be converted into a Grignard reagent, enabling carbon-carbon bond formation with various electrophiles.
This dual reactivity, combined with the stability of the tert-butyl ester under many reaction conditions, makes this compound a versatile tool for the construction of complex molecular architectures in drug discovery and development.
References
Methodological & Application
Application Note: Synthesis of tert-Butyl 7-bromoheptanoate from 7-bromoheptanoic acid
Introduction
tert-Butyl 7-bromoheptanoate is a valuable bifunctional molecule utilized in organic synthesis. The presence of a terminal bromine atom and a tert-butyl ester group allows for selective chemical transformations. The bromine can be displaced by various nucleophiles or used in the formation of organometallic reagents, while the tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions. This application note details a robust and efficient protocol for the synthesis of this compound from 7-bromoheptanoic acid using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
Reaction Principle
The synthesis proceeds via an esterification reaction where 7-bromoheptanoic acid is activated by di-tert-butyl dicarbonate in the presence of DMAP. The DMAP acts as a nucleophilic catalyst, reacting with Boc anhydride (B1165640) to form a more reactive acylating agent. This intermediate is then attacked by the carboxylate of 7-bromoheptanoic acid, leading to the formation of the desired tert-butyl ester with the release of carbon dioxide and tert-butanol.[1] This method is advantageous as it avoids the harsh acidic conditions typically required for direct esterification with tert-butanol, which can be challenging due to the potential for dehydration of the tertiary alcohol.[2]
Experimental Protocols
Method 1: DMAP-Catalyzed Esterification with Boc Anhydride
This protocol is based on the well-established method of using Boc anhydride and DMAP for the tert-butylation of carboxylic acids.[1]
Materials:
-
7-bromoheptanoic acid
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
4-Dimethylaminopyridine (DMAP)
-
tert-Butyl alcohol (reagent grade)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 7-bromoheptanoic acid (1 equivalent) in tert-butyl alcohol, add di-tert-butyl dicarbonate (1.2 equivalents).
-
Add 4-dimethylaminopyridine (0.3 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted acid and DMAP.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.
Method 2: Alternative Protocol using Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
Recent literature suggests a powerful method for the tert-butylation of carboxylic acids using a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) with tert-butyl acetate serving as both the solvent and the tert-butylating agent.[3] This method has been shown to be effective for a variety of carboxylic acids, including those with functional groups like bromides.[3]
Materials:
-
7-bromoheptanoic acid
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
tert-Butyl acetate
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 7-bromoheptanoic acid (1 equivalent) in tert-butyl acetate.
-
Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH).
-
Stir the reaction mixture at room temperature. Reaction times are typically short, and progress can be monitored by thin-layer chromatography.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution with saturated aqueous sodium bicarbonate to neutralize the catalyst.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Data Presentation
Table 1: Summary of Reaction Conditions and Yield for DMAP-Catalyzed Synthesis
| Reactant 1 (Equivalents) | Reactant 2 (Equivalents) | Catalyst (Equivalents) | Solvent | Reaction Time (hours) | Yield (%) |
| 7-Bromoheptanoic acid (1) | Boc anhydride (1.2) | DMAP (0.3) | tert-Butyl alcohol | 2 | 40[1] |
Visualizations
Diagram 1: Experimental Workflow for DMAP-Catalyzed Synthesis
Caption: Workflow for the synthesis of this compound.
Diagram 2: Logical Relationship of Reactants and Catalyst
References
Application Notes and Protocols for the Use of tert-Butyl 7-bromoheptanoate as a Linker in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
The linker component is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex and the overall physicochemical properties of the molecule.[3] While polyethylene (B3416737) glycol (PEG) and simple alkyl chains are common motifs, the length and composition of the linker can significantly impact the degradation efficiency (DC50 and Dmax).[3][4] Alkyl chains, such as the heptyl chain derived from tert-butyl 7-bromoheptanoate, offer a flexible and synthetically accessible option for varying the distance between the two ligands.
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing this compound as a versatile linker building block.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the target protein's degradation. The process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage another target protein molecule.
References
- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
tert-Butyl 7-bromoheptanoate: A Key Alkylating Agent in the Synthesis of Targeted Protein Degraders
Application Note
Introduction
tert-Butyl 7-bromoheptanoate has emerged as a critical building block in modern organic synthesis, particularly in the burgeoning field of targeted protein degradation. Its bifunctional nature, featuring a terminal bromine atom susceptible to nucleophilic substitution and a tert-butyl ester protecting group, makes it an ideal linker component for the construction of Proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The length and composition of the linker are crucial for the efficacy of a PROTAC, and this compound provides a versatile seven-carbon aliphatic chain that is frequently employed in the synthesis of these advanced therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound as an alkylating agent in the synthesis of key intermediates for PROTAC development.
Application in PROTAC Synthesis
The primary application of this compound is in the formation of ether or amine linkages with precursors of E3 ligase ligands or target protein ligands. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, which can be deprotected in a later step to allow for amide bond formation, completing the PROTAC structure.
O-Alkylation of Phenols (Williamson Ether Synthesis)
A common application is the Williamson ether synthesis, where a phenolic hydroxyl group, often present on an E3 ligase ligand precursor, is alkylated with this compound. This reaction is typically carried out in the presence of a mild base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.
N-Alkylation of Amines
Similarly, this compound is used to alkylate primary or secondary amines. This is a key step in attaching the linker to amine-containing E3 ligase ligands, such as those derived from thalidomide (B1683933) or pomalidomide, which bind to the Cereblon (CRBN) E3 ligase. The reaction conditions are analogous to O-alkylation, employing a suitable base and solvent.
Data Presentation
The following tables summarize quantitative data for typical alkylation reactions involving this compound.
Table 1: O-Alkylation of Phenolic Substrates
| Substrate (Nucleophile) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Hydroxy-thalidomide intermediate | K₂CO₃ | DMF | 80 | 12 | ~75 |
| p-Nitrophenol | Cs₂CO₃ | Acetone | Reflux | 16 | ~80 |
| 4-Formylphenol | K₂CO₃ | DMF | 70 | 8 | ~85 |
Table 2: N-Alkylation of Amine Substrates
| Substrate (Nucleophile) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pomalidomide-amine precursor | K₂CO₃ | DMF | 90 | 16 | ~60 |
| Aniline | DIPEA | MeCN | 80 | 24 | ~55 |
| Benzylamine | Et₃N | THF | 60 | 12 | ~70 |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenolic Substrate
This protocol describes a typical Williamson ether synthesis using this compound to alkylate a phenolic compound.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of the phenolic substrate in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired O-alkylated product.
Protocol 2: General Procedure for N-Alkylation of an Amine Substrate
This protocol outlines a standard procedure for the N-alkylation of an amine with this compound.
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the amine substrate in anhydrous DMF and add potassium carbonate.
-
Add this compound to the suspension.
-
Heat the reaction mixture to 90°C and stir for 16 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the N-alkylated product.
Mandatory Visualization
Application Notes and Protocols for Nucleophilic Substitution with tert-Butyl 7-bromoheptanoate
Introduction
This document provides a detailed experimental protocol for a nucleophilic substitution reaction involving tert-Butyl 7-bromoheptanoate. The procedure outlines the conversion of the terminal bromide to an azide (B81097) functionality using sodium azide as the nucleophile. This SN2 (bimolecular nucleophilic substitution) reaction is a fundamental transformation in organic synthesis, crucial for the introduction of nitrogen-containing moieties in the development of novel pharmaceutical agents and functional materials. The protocol described herein employs a phase-transfer catalyst to facilitate the reaction between the organic-soluble alkyl halide and the water-soluble nucleophile.
Reaction Scheme
The nucleophilic substitution reaction of this compound with sodium azide proceeds as follows:
This compound + NaN3 -> tert-Butyl 7-azidoheptanoate + NaBr
This reaction typically follows an SN2 mechanism, which involves the backside attack of the nucleophile on the carbon atom bearing the leaving group (bromide).
Experimental Protocol: Synthesis of tert-Butyl 7-azidoheptanoate
This protocol is adapted from established procedures for the azidation of alkyl bromides.[1]
Materials and Reagents
-
This compound
-
Sodium azide (NaN3)
-
Aliquat 336 (phase-transfer catalyst)
-
Dichloromethane (B109758) (CH2Cl2)
-
Magnesium sulfate (B86663) (MgSO4)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), sodium azide (2.0 eq), and Aliquat 336 (0.05 eq).
-
Solvent Addition: Add a 25% aqueous solution of sodium azide to the flask. The volume should be sufficient to dissolve the sodium azide and allow for efficient stirring.
-
Reaction Conditions: Heat the mixture to 100°C with vigorous stirring.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude tert-Butyl 7-azidoheptanoate can be purified by vacuum distillation or column chromatography.
Characterization
The final product should be characterized by spectroscopic methods to confirm its identity and purity.[1]
-
Infrared (IR) Spectroscopy: Look for the characteristic azide stretch at approximately 2100 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product.
Data Presentation
The following table summarizes the key parameters and expected results for the synthesis of tert-Butyl 7-azidoheptanoate.
| Parameter | Value | Reference |
| Substrate | This compound | |
| Nucleophile | Sodium Azide (NaN3) | [1] |
| Catalyst | Aliquat 336 | [1] |
| Stoichiometry (Substrate:Nucleophile:Catalyst) | 1 : 2 : 0.05 | Adapted from general procedure[1] |
| Solvent | 25% Aqueous solution of Sodium Azide | [1] |
| Reaction Temperature | 100°C | [1] |
| Reaction Time | 6-8 hours | Estimated based on similar reactions[1] |
| Expected Yield | >90% | Based on quantitative conversion for primary bromides[1] |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of tert-Butyl 7-azidoheptanoate.
Safety Precautions
-
Sodium Azide: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
References
Application Notes and Protocols: Coupling of tert-Butyl 7-bromoheptanoate with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of tert-butyl 7-bromoheptanoate with a variety of primary and secondary amines. The primary transformation facilitated is a nucleophilic substitution reaction, a cornerstone of C-N bond formation in organic synthesis.
Introduction
The coupling of alkyl halides with amines is a fundamental reaction in organic chemistry, crucial for the synthesis of a vast array of compounds, including active pharmaceutical ingredients. This compound is a valuable building block, featuring a terminal bromine atom susceptible to nucleophilic attack by amines and a tert-butyl ester protecting group, which is stable under many reaction conditions and can be readily removed under acidic conditions.
A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. This is due to the increased nucleophilicity of the secondary amine product compared to the starting primary amine. This document outlines protocols that favor the selective mono-alkylation of primary amines, as well as the straightforward alkylation of secondary amines.
Reaction Principle
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion and forming a new carbon-nitrogen bond. The presence of a base is crucial to neutralize the hydrogen bromide generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.
For primary amines, achieving selective mono-alkylation requires careful control of reaction conditions to prevent the secondary amine product from competing with the starting primary amine for the remaining alkyl halide. One effective strategy is the use of cesium carbonate as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF). The solubility and basicity of cesium carbonate are believed to create a reaction environment that favors the mono-alkylation product.[1][2]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the coupling of various amines with alkyl bromides, providing a predictive framework for the reaction with this compound.
| Amine Substrate | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | 1-Bromobutane | Cs2CO3 | DMF | 60 | 5 | 95 | [1] |
| 4-Methoxyaniline | 1-Bromobutane | Cs2CO3 | DMF | 60 | 5 | 98 | [1] |
| 4-Chloroaniline | 1-Bromobutane | Cs2CO3 | DMF | 90 | 12 | 85 | [1] |
| Benzylamine | 1-Bromobutane | Cs2CO3 | DMF | Room Temp. | 2 | 96 | [1] |
| Aniline | 1-Bromobutane | - | Aqueous Surfactant | - | - | High | [3] |
Experimental Protocols
Protocol 1: Cesium Carbonate Mediated Mono-N-Alkylation of Primary Amines
This protocol is adapted from a general procedure for the selective mono-N-alkylation of anilines and benzylamines and is expected to be applicable to other primary amines.[1]
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add the primary amine (2.0 mmol, 2.0 equiv.).
-
Add anhydrous DMF (4.0 mL) and stir until the amine is fully dissolved.
-
Add cesium carbonate (2.0 mmol, 1.0 equiv.) to the solution.
-
Add this compound (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-90 °C for anilines, room temperature for benzylamines) and stir for the required time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.
Protocol 2: N-Alkylation of Secondary Amines
This is a general protocol for the N-alkylation of secondary amines, which are not prone to over-alkylation.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N)
-
Acetonitrile (B52724) or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the secondary amine (1.2 mmol, 1.2 equiv.) and a suitable solvent such as acetonitrile or DMF (10 mL).
-
Add a base such as potassium carbonate (2.0 mmol, 2.0 equiv.) or triethylamine (1.5 mmol, 1.5 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) to the mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and stir until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, filter off any inorganic salts.
-
If DMF was used as the solvent, add water and extract the product with ethyl acetate. If acetonitrile was used, it can be removed under reduced pressure before aqueous workup.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the pure tertiary amine.
Mandatory Visualizations
Caption: General workflow for the coupling of this compound with amines.
Caption: Logical relationship of the SN2 reaction mechanism for amine coupling.
References
Application of tert-Butyl 7-bromoheptanoate in Solid-Phase Peptide Synthesis
Application Notes and Protocols
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. A key advantage of SPPS is the ability to perform on-resin modifications to introduce non-canonical structures and functionalities. tert-Butyl 7-bromoheptanoate is a bifunctional molecule that, while not extensively documented in the context of SPPS, presents significant potential as a modifying agent. Its chemical structure, featuring a reactive primary bromide and a tert-butyl protected carboxylic acid, makes it a candidate for the alkylation of nucleophilic amino acid side chains.
This application note details a hypothesized protocol for the use of this compound in the on-resin S-alkylation of cysteine residues during Fmoc-based solid-phase peptide synthesis. The introduction of this moiety results in a peptide with a seven-carbon linker arm terminating in a protected carboxylic acid. Subsequent deprotection of the tert-butyl group yields a free carboxylic acid, which can be used for further conjugation, such as the attachment of reporter molecules, polyethylene (B3416737) glycol (PEG), or for the formation of cyclic peptides.
Principle of the Method
The proposed application involves the synthesis of a cysteine-containing peptide on a solid support using standard Fmoc/tBu chemistry. Following the assembly of the linear peptide, the thiol group of the cysteine residue is deprotected and subsequently alkylated on-resin with this compound. The reaction proceeds via nucleophilic substitution, where the thiolate anion of the cysteine side chain attacks the electrophilic carbon of the bromoheptanoate, forming a stable thioether bond. The tert-butyl ester remains intact during this process and the subsequent cleavage from the resin with a standard trifluoroacetic acid (TFA) cocktail, which simultaneously removes the side-chain protecting groups.
Experimental Protocols
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 2: On-Resin S-Alkylation of Cysteine
-
Peptide Synthesis: Synthesize the desired peptide sequence containing a cysteine residue (with a trityl protecting group, e.g., Fmoc-Cys(Trt)-OH) using the protocol described above.
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Trityl Deprotection of Cysteine: To selectively deprotect the cysteine thiol, wash the resin with DCM and treat with a solution of 2% TFA, 2% TIS in DCM for 5 minutes. Repeat this step 3-4 times. Wash the resin thoroughly with DCM and DMF.
-
Alkylation Reaction:
-
Prepare a solution of this compound (10 eq.) and DIPEA (10 eq.) in DMF.
-
Add the solution to the resin and react for 4-6 hours at room temperature.
-
-
Washing: Wash the resin extensively with DMF (5x) and DCM (5x) to remove excess reagents.
Protocol 3: Cleavage and Deprotection
-
Resin Drying: Dry the resin under vacuum for 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage: Add the cleavage cocktail to the resin (10 mL per gram of resin) and react for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice.
-
Drying: Dry the crude peptide under vacuum.
Protocol 4: Peptide Purification and Characterization
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
Data Presentation
Table 1: Hypothetical Synthesis Parameters and Yields for a Model Peptide
| Parameter | Value |
| Model Peptide Sequence | H-Cys(S-(CH₂)₆-COO-tBu)-Gly-Arg-Gly-Asp-Ser-NH₂ |
| Resin | Rink Amide |
| Resin Substitution | 0.5 mmol/g |
| Synthesis Scale | 0.1 mmol |
| Overall Crude Yield | 75% |
| Purity after HPLC | >95% |
Table 2: Mass Spectrometry Data for the Model Peptide
| Species | Calculated Mass (Da) | Observed Mass (Da) |
| [M+H]⁺ | 847.4 | 847.5 |
| [M+Na]⁺ | 869.4 | 869.5 |
Visualization of Workflows and Reactions
Caption: Overall workflow for the synthesis and modification of a peptide using this compound.
Caption: On-resin S-alkylation of a cysteine residue with this compound.
Conclusion
The described protocol outlines a potential application of this compound as an alkylating agent in solid-phase peptide synthesis for the site-specific modification of cysteine residues. This method would allow for the introduction of a functionalizable linker arm, expanding the possibilities for creating complex peptide conjugates and cyclic structures. While this application is hypothetical and based on established chemical principles, it provides a framework for researchers to explore the utility of this reagent in peptide chemistry. Experimental validation would be required to optimize reaction conditions and assess the efficiency and potential side reactions.
Application Notes and Protocols: Deprotection of tert-Butyl 7-bromoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis due to its stability in neutral and basic conditions, and its facile cleavage under acidic conditions. This application note provides detailed protocols for the deprotection of tert-Butyl 7-bromoheptanoate to yield 7-bromoheptanoic acid, a valuable intermediate in the synthesis of various pharmaceuticals and functionalized materials. The protocols outlined below utilize common acidic conditions, and the associated data is presented for comparative analysis.
Data Presentation
The following table summarizes the quantitative data for the deprotection of this compound under various acidic conditions.
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | 5 | >95 (Quantitative) | >98 | General Protocol[1] |
| 2 | Hydrochloric Acid (HCl) | Dioxane | Room Temperature | 4 | High | High | General Protocol |
| 3 | Sulfuric Acid (H₂SO₄) | Dichloromethane (DCM) | 0 to Room Temp | 6 | Good | Good | General Protocol |
Note: The data presented is based on general protocols for tert-butyl ester deprotection and may require optimization for specific experimental setups.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally high-yielding method for the deprotection of tert-butyl esters.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) (forming a 1:1 v/v mixture of TFA:DCM).
-
Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 7-bromoheptanoic acid.
-
The crude product can be further purified by column chromatography or recrystallization if necessary. A quantitative yield of the desired product is typically obtained[1].
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides an alternative to TFA and is also effective for tert-butyl ester cleavage.
Materials:
-
This compound
-
4M Hydrochloric Acid (HCl) in 1,4-Dioxane (B91453)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the flask.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess HCl under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 7-bromoheptanoic acid.
Reaction Mechanism
The acid-catalyzed deprotection of a tert-butyl ester proceeds through a unimolecular elimination mechanism (E1).
Caption: Acid-catalyzed deprotection of tert-butyl ester.
The reaction is initiated by the protonation of the carbonyl oxygen of the ester by the acid catalyst. This is followed by the elimination of the stable tert-butyl carbocation, which then undergoes deprotonation to form isobutylene gas. The desired carboxylic acid is obtained as the final product.
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General experimental workflow for deprotection.
This workflow provides a clear, step-by-step guide for performing the deprotection reaction, from the initial setup to the final isolation of the product. Researchers should adapt the specific conditions and purification methods based on the scale of the reaction and the desired purity of the final product.
References
Application Notes and Protocols: Acid-Catalyzed Cleavage of the tert-Butyl Group from tert-Butyl 7-Bromoheptanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis. Its stability under a broad range of reaction conditions, including basic and nucleophilic environments, makes it a valuable tool in the construction of complex molecules.[1][2] The facile removal of the tert-butyl group under acidic conditions allows for the selective deprotection of the carboxylic acid at a desired stage of a synthetic sequence.[1][2] This application note provides a detailed protocol for the acid-catalyzed cleavage of the tert-butyl group from tert-butyl 7-bromoheptanoate to yield 7-bromoheptanoic acid, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules.[3]
Reaction Mechanism
The acid-catalyzed cleavage of a tert-butyl ester proceeds via a unilateral molecular elimination (E1) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, such as trifluoroacetic acid (TFA).[4] This protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, the carbon-oxygen bond cleaves, leading to the formation of the carboxylic acid and a stable tertiary carbocation (tert-butyl cation).[4][5] The tert-butyl cation can then be neutralized by several pathways, including deprotonation by the trifluoroacetate (B77799) anion to form isobutylene (B52900) gas or reaction with the anion to form tert-butyl trifluoroacetate.[4][6][7] The use of excess acid ensures the reaction proceeds to completion.[4][7]
Data Presentation
While specific comparative data for the cleavage of this compound is not extensively published, the following table summarizes typical conditions and expected outcomes for the acid-catalyzed deprotection of tert-butyl esters based on general literature procedures.
| Reagent System | Solvent | Temperature | Reaction Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | 1 - 5 hours | >90% | Most common and effective method. Volatile byproducts simplify workup.[4][8] |
| Hydrogen Chloride (HCl) | Dioxane / Diethyl Ether | Room Temperature | 2 - 12 hours | >85% | Anhydrous conditions are crucial. |
| Formic Acid | Neat or with a co-solvent | Room Temperature - 50°C | 4 - 24 hours | 80-95% | Milder alternative to TFA, suitable for some sensitive substrates. |
| Aqueous Phosphoric Acid (85%) | Neat or with a co-solvent | Room Temperature - 60°C | 12 - 48 hours | >80% | An environmentally benign option, offering good selectivity in some cases.[9][10] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 12 - 24 hours | Variable | A Lewis acid approach that can offer chemoselectivity in the presence of other acid-labile groups.[11] |
Experimental Protocol
This protocol details the cleavage of the tert-butyl group from this compound using trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Addition of Acid: Cool the solution in an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-5 hours).[4][8]
-
Workup: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[8] b. Dissolve the residue in a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether. c. Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. (Caution: CO₂ evolution). d. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 7-bromoheptanoic acid.[8]
-
Purification: The crude product can be purified further by column chromatography on silica (B1680970) gel or by recrystallization if necessary.
Safety Precautions:
-
Trifluoroacetic acid is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[4]
-
Dichloromethane is a volatile and potentially harmful solvent. Handle with appropriate PPE in a fume hood.[4]
Visualizations
Caption: Acid-catalyzed cleavage mechanism of a tert-butyl ester.
Caption: Experimental workflow for the deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 51100-47-1 | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: tert-Butyl 7-bromoheptanoate in the Synthesis of Bifunctional Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs), have emerged as a powerful therapeutic modality for targeted protein degradation. These molecules consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component is a critical determinant of the efficacy of a bifunctional molecule, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
tert-Butyl 7-bromoheptanoate is a versatile building block for the synthesis of PROTAC linkers. Its seven-carbon alkyl chain provides a flexible spacer to connect the two active ligands, and the terminal bromide allows for straightforward alkylation reactions with nucleophilic functional groups on one of the binding moieties. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected in a later step to enable coupling with the other binding moiety. This application note provides detailed protocols for the use of this compound in the synthesis of bifunctional molecules, using the pan-KRAS PROTAC degrader, MCB-36, as a key example.
Key Applications of this compound in Bifunctional Molecule Synthesis
-
Flexible Linker Synthesis: The heptanoate (B1214049) chain offers a flexible and hydrophobic linker, which can be crucial for achieving the optimal orientation of the two ligands for effective ternary complex formation.
-
Controlled, Stepwise Synthesis: The orthogonal reactivity of the bromide and the protected carboxylic acid allows for a controlled, stepwise approach to synthesizing the bifunctional molecule. This enables the sequential attachment of the two different ligands.
-
PROTAC Development: As demonstrated in the synthesis of MCB-36, this compound is a valuable reagent for constructing linkers in PROTACs targeting challenging proteins like KRAS.
Experimental Protocols
The following protocols are based on the general principles of bifunctional molecule synthesis and the specific example of the VHL-recruiting pan-KRAS PROTAC degrader, MCB-36.
Protocol 1: Alkylation of an E3 Ligase Ligand with this compound
This protocol describes the initial step of attaching the linker to the E3 ligase ligand. In the case of MCB-36, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand is used.
Materials:
-
VHL E3 ligase ligand with a nucleophilic handle (e.g., a primary or secondary amine)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
To a solution of the VHL E3 ligase ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) or DIPEA (2.0 eq).
-
Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen) for 15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 50-70 °C and stir for 12-24 hours. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the alkylated E3 ligase ligand-linker intermediate.
Protocol 2: Deprotection of the tert-Butyl Ester
This protocol outlines the removal of the tert-butyl protecting group to reveal the carboxylic acid, which is necessary for coupling to the second ligand.
Materials:
-
Alkylated E3 ligase ligand-linker intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolve the alkylated E3 ligase ligand-linker intermediate (1.0 eq) in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM.
-
Place the residue under high vacuum to remove any remaining traces of TFA. The resulting carboxylic acid is often used in the next step without further purification.
Protocol 3: Coupling of the Linker-E3 Ligase Ligand Moiety to the Target Protein Ligand
This final step involves the formation of an amide bond between the deprotected linker-E3 ligase ligand and the target protein ligand (e.g., a pan-KRAS binder for MCB-36).
Materials:
-
Deprotected linker-E3 ligase ligand from Protocol 2
-
Target protein ligand with a primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the deprotected linker-E3 ligase ligand (1.0 eq) and the target protein ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final bifunctional molecule (e.g., MCB-36) by preparative HPLC.
Data Presentation
The following table summarizes the key quantitative data typically associated with the synthesis and characterization of a bifunctional molecule like MCB-36.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1. Linker Attachment | VHL Ligand, this compound | K₂CO₃, DMF, 60 °C, 18 h | VHL Ligand-Linker-(t-butyl ester) Intermediate | 70-85 |
| 2. Deprotection | VHL Ligand-Linker-(t-butyl ester) Intermediate | TFA, DCM (1:1), rt, 2 h | VHL Ligand-Linker-(carboxylic acid) Intermediate | >95 |
| 3. Final Coupling | VHL Ligand-Linker-(carboxylic acid) Intermediate, pan-KRAS Ligand | HATU, DIPEA, DMF, rt, 8 h | MCB-36 | 40-60 |
Visualizations
General Synthetic Workflow for a Bifunctional Molecule using this compound
Caption: Synthetic workflow for MCB-36.
Targeted Protein Degradation Signaling Pathway
Caption: Mechanism of KRAS degradation by MCB-36.
Application Notes and Protocols for the Use of tert-Butyl 7-bromoheptanoate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of tert-butyl 7-bromoheptanoate, a versatile bifunctional molecule, in synthetic organic chemistry. This reagent is particularly valuable as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and for the introduction of a seven-carbon spacer with a protected carboxylic acid functionality.
Overview of this compound
This compound is a chemical compound featuring a terminal bromine atom and a tert-butyl ester. The bromine serves as a good leaving group for nucleophilic substitution reactions, making it an excellent substrate for alkylation of various nucleophiles. The tert-butyl ester group provides steric protection for the carboxylic acid functionality, rendering it stable under basic and neutral conditions while allowing for selective deprotection under mild acidic conditions.[1] This orthogonality is highly advantageous in multi-step syntheses.
Key Features:
-
Alkylation Agent: The primary application of this compound is as an alkylating agent for a variety of nucleophiles, including amines and phenols.
-
PROTAC Linker: It is frequently employed in the synthesis of PROTACs, where it acts as a flexible linker to connect a warhead (a ligand for a target protein) and an E3 ligase ligand.[2]
-
Protected Carboxylic Acid: The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be deprotected in later synthetic steps.
Experimental Protocols
The following sections detail protocols for common applications of this compound.
N-Alkylation of Amines
This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with this compound. This reaction is fundamental for introducing the seven-carbon linker to an amine-containing molecule, such as an E3 ligase ligand in PROTAC synthesis.
Reaction Scheme:
R-NH₂ + Br-(CH₂)₆-CO₂tBu → R-NH-(CH₂)₆-CO₂tBu
Materials:
-
This compound
-
Amine substrate
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF)
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask) with a condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the amine substrate (1.0 eq.) in anhydrous acetonitrile or DMF, add potassium carbonate (2.0-3.0 eq.) or DIPEA (2.0-3.0 eq.).
-
Add this compound (1.0-1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-alkylated product.
O-Alkylation of Phenols
This protocol outlines a general method for the O-alkylation of a phenolic substrate using this compound. This is a common strategy for attaching the linker to a phenol-containing warhead in PROTAC development.
Reaction Scheme:
Ar-OH + Br-(CH₂)₆-CO₂tBu → Ar-O-(CH₂)₆-CO₂tBu
Materials:
-
This compound
-
Phenolic substrate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Acetone
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask) with a condenser
Procedure:
-
To a solution of the phenolic substrate (1.0 eq.) in anhydrous DMF or acetone, add potassium carbonate (2.0-3.0 eq.) or cesium carbonate (1.5-2.0 eq.).
-
Add this compound (1.0-1.5 eq.) to the suspension.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the base.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel to yield the pure O-alkylated product.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the alkylation reactions using this compound. Please note that yields are highly substrate-dependent and optimization may be required.
| Reaction Type | Substrate Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Alkylation | Primary/Secondary Amine | K₂CO₃ or DIPEA | CH₃CN or DMF | 60 - 80 | 12 - 24 | 60 - 90 |
| O-Alkylation | Phenol | K₂CO₃ or Cs₂CO₃ | DMF or Acetone | 60 - 80 | 8 - 16 | 70 - 95 |
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, a key application area for linkers derived from this compound. The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5]
References
Downstream Applications of tert-Butyl 7-Bromoheptanoate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 7-bromoheptanoate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a terminal bromine atom and a tert-butyl protected carboxylic acid, allows for sequential and site-specific modifications. The bromo group acts as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of the seven-carbon aliphatic chain onto various scaffolds. Concurrently, the bulky tert-butyl ester provides robust protection for the carboxylic acid functionality under a wide range of reaction conditions, yet it can be selectively removed under acidic conditions. These characteristics make this compound and its derivatives particularly useful in the construction of complex molecules, most notably as linkers in the development of Proteolysis Targeting Chimeras (PROTACs).
This document provides detailed application notes and experimental protocols for the downstream use of this compound derivatives, with a focus on their application in the synthesis of PROTACs and as general building blocks in organic synthesis.
Application 1: Synthesis of PROTACs with Alkyl Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker that connects the two. The nature and length of the linker are critical for the efficacy of the PROTAC, as they dictate the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.
This compound is an ideal precursor for the synthesis of PROTACs with aliphatic alkyl linkers. The seven-carbon chain provides a flexible spacer to orient the two ligands for optimal ternary complex formation.
General Workflow for PROTAC Synthesis using this compound
The general strategy involves the sequential attachment of the E3 ligase ligand and the POI ligand to the linker derived from this compound.
Caption: General workflow for the synthesis of a PROTAC molecule using this compound as a linker precursor.
Experimental Protocol: Synthesis of a Representative PROTAC
This protocol describes a representative synthesis of a PROTAC targeting a hypothetical Protein of Interest (POI) and recruiting the Cereblon (CRBN) E3 ligase, using a heptyl linker derived from this compound.
Step 1: Alkylation of the E3 Ligase Ligand with this compound
-
To a solution of the E3 ligase ligand (e.g., pomalidomide, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 16 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the E3 ligase ligand-linker conjugate.
Step 2: Deprotection of the tert-Butyl Ester
-
Dissolve the E3 ligase ligand-linker conjugate (1.0 eq) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the carboxylic acid intermediate. This intermediate is often used in the next step without further purification.
Step 3: Amide Coupling with the POI Ligand
-
Dissolve the carboxylic acid intermediate (1.0 eq) and the POI ligand (containing a primary or secondary amine, 1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, 1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
Representative Quantitative Data for PROTACs with Alkyl Linkers
The efficacy of PROTACs is typically evaluated by measuring the degradation of the target protein. The key parameters are the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The following table summarizes representative data for PROTACs with varying alkyl linker lengths, illustrating the importance of linker optimization.
| PROTAC ID | Linker Length (atoms) | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | 9 | Estrogen Receptor α | VHL | MCF7 | >1000 | <20 |
| PROTAC-B | 12 (Heptyl + others) | Estrogen Receptor α | VHL | MCF7 | ~100 | >80 |
| PROTAC-C | 16 | Estrogen Receptor α | VHL | MCF7 | ~30 | >90 |
| PROTAC-D | 7 | TBK1 | VHL | - | No degradation | - |
| PROTAC-E | 12 | TBK1 | VHL | - | Submicromolar | >90 |
Note: The data presented are representative examples from published literature on PROTACs with alkyl linkers and are intended for illustrative purposes. The performance of a specific PROTAC will depend on the target protein, E3 ligase, and the specific chemical structure of the entire molecule.
Signaling Pathway Diagram
Caption: Mechanism of action of a PROTAC molecule, leading to the degradation of a target protein.
Application 2: General Building Block in Organic Synthesis
Beyond its prominent role in PROTAC development, this compound serves as a versatile building block for introducing a seven-carbon chain with a latent carboxylic acid functionality. This is particularly useful in the synthesis of complex organic molecules, including natural product analogues, chemical probes, and other pharmaceutical intermediates.
Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol outlines the general procedure for the reaction of this compound with a primary or secondary amine to form a protected amino acid derivative.
-
Dissolve the amine (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF.
-
Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Representative Reaction Data
The yield of the nucleophilic substitution reaction is generally high, depending on the nucleophilicity of the amine and the reaction conditions.
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 12 | 75-85 |
| Benzylamine | DIPEA | Acetonitrile | 60 | 8 | 85-95 |
| Piperidine | K₂CO₃ | DMF | Room Temp | 24 | >90 |
Logical Relationship Diagram
Caption: Versatility of this compound as a building block in organic synthesis.
Conclusion
This compound and its derivatives are valuable tools for researchers in drug discovery and organic synthesis. Their bifunctional nature allows for the strategic construction of complex molecules, particularly as linkers in the rapidly evolving field of targeted protein degradation with PROTACs. The protocols and data presented herein provide a foundation for the effective utilization of these reagents in the laboratory. Careful optimization of reaction conditions and, in the case of PROTACs, linker length and composition, is crucial for achieving desired outcomes.
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 7-bromoheptanoate
Welcome to the technical support center for the synthesis of tert-butyl 7-bromoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this valuable reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for the synthesis of this compound are:
-
Direct Esterification (Fischer Esterification): This is a common and straightforward method involving the reaction of 7-bromoheptanoic acid with tert-butanol (B103910) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Alkylation of tert-Butyl Acetate (B1210297): This method involves the deprotonation of tert-butyl acetate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by alkylation with a suitable electrophile like 1,5-dibromopentane (B145557).[1]
Q2: What are the typical yields for the synthesis of this compound?
A2: The reported yield can vary depending on the chosen synthetic route and optimization of reaction conditions. For the synthesis starting from tert-butyl acetate and 1,5-dibromopentane, a yield of approximately 59% has been reported after purification by column chromatography.[1] Yields for the Fischer esterification method can be high, often exceeding 90%, provided that the equilibrium is effectively shifted towards the product.
Q3: What are the key side reactions to be aware of during the synthesis?
A3: The most prominent side reactions are associated with the reaction conditions and the reagents used:
-
Isobutylene (B52900) Formation: In the Fischer esterification, the acidic conditions and heat can promote the dehydration of tert-butanol to form isobutylene gas. This is a significant pathway that consumes the alcohol and can reduce the overall yield.
-
Intermolecular Williamson Ether Synthesis: There is a potential for the alkoxide, formed from the alcohol, to react with the bromine end of another molecule of this compound or 7-bromoheptanoic acid, leading to the formation of a dimeric ether-ester. This is more likely under conditions that favor SN2 reactions.
-
Elimination Reactions: With secondary and tertiary alkyl halides, elimination reactions can compete with the desired substitution, especially in the presence of a strong base.[2]
-
Incomplete Reaction: Due to the reversibility of the Fischer esterification, the reaction may not go to completion, leaving unreacted 7-bromoheptanoic acid.
Q4: How can I improve the yield of my Fischer esterification reaction?
A4: To drive the equilibrium of the Fischer esterification towards the formation of this compound, you can:
-
Use an Excess of one Reactant: Typically, using a large excess of the less expensive reagent, tert-butanol, can shift the equilibrium to the product side.
-
Remove Water: Water is a byproduct of the reaction. Its removal as it is formed will drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.
-
Choice of Catalyst: A strong acid catalyst is essential. Sulfuric acid is commonly used.
Q5: What is the best way to purify the final product?
A5: Purification of this compound is typically achieved through:
-
Column Chromatography: Silica (B1680970) gel column chromatography is an effective method for separating the desired ester from unreacted starting materials and non-volatile side products. A common eluent system is a mixture of methylene (B1212753) chloride and cyclohexane (B81311).[1]
-
Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Water Removal (Fischer Esterification): The presence of water is limiting the forward reaction. 2. Loss of tert-Butanol: Dehydration of tert-butanol to isobutylene at elevated temperatures. 3. Incomplete Deprotonation (Alkylation Method): The base used was not strong enough or was quenched. 4. Catalyst Inactivity: The acid catalyst may be old or impure. | 1. Use a Dean-Stark trap or add molecular sieves to the reaction mixture. 2. Maintain a moderate reaction temperature. 3. Ensure the use of a fresh, strong, non-nucleophilic base like LDA under anhydrous conditions. 4. Use a fresh bottle of a strong acid catalyst like concentrated sulfuric acid. |
| Presence of Unreacted 7-Bromoheptanoic Acid | 1. Reaction did not reach completion (Fischer Esterification): Insufficient reaction time or unfavorable equilibrium. 2. Ineffective Catalyst: The amount or strength of the acid catalyst was insufficient. | 1. Increase the reaction time and/or use a larger excess of tert-butanol. Ensure efficient water removal. 2. Increase the catalyst loading, or switch to a stronger acid catalyst. |
| Formation of a High-Boiling Point Impurity | 1. Intermolecular Ether Formation: Williamson ether synthesis-type side reaction between two molecules of the bromo-ester or bromo-acid. | 1. Use a lower reaction temperature to disfavor the SN2 reaction. Purification by column chromatography should effectively separate the larger ether-dimer. |
| Product is Contaminated with a Volatile Impurity | 1. Isobutylene Polymerization: Small amounts of isobutylene formed from tert-butanol dehydration may polymerize. | 1. Ensure the reaction temperature is controlled. The product can be purified by distillation or column chromatography. |
Experimental Protocols
Method 1: Synthesis via Alkylation of tert-Butyl Acetate[1]
This method utilizes the alkylation of the enolate of tert-butyl acetate with 1,5-dibromopentane.
Reagents and Equipment:
-
n-Butyl lithium in hexane (B92381) (1.45 M solution)
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tert-Butyl acetate
-
1,5-Dibromopentane
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Hexamethylphosphoramide (HMPA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
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Diethyl ether
-
Saturated aqueous solution of ammonium (B1175870) chloride
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Round bottom flask, dropping funnel, magnetic stirrer, cooling bath (-78°C)
Procedure:
-
To a solution of diisopropylamine (6.94 ml) in anhydrous THF (100 ml) at -70°C, add n-butyl lithium in hexane (34 ml of a 1.45 M solution) dropwise. Stir the mixture for 15 minutes to generate LDA.
-
To this solution, add a solution of tert-butyl acetate (6.63 ml) in anhydrous THF (30 ml) dropwise and stir for 30 minutes.
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Add a solution of 1,5-dibromopentane (8 ml) in anhydrous THF (10 ml) and stir for 5 minutes.
-
Add HMPA (17 ml) and continue stirring at -78°C for 1 hour, then at -40°C to -30°C for 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and saturated aqueous ammonium chloride solution.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a 1:1 mixture of methylene chloride and cyclohexane as the eluent to obtain this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | tert-Butyl acetate, 1,5-dibromopentane | [1] |
| Yield | 8.5 g (approx. 59%) | [1] |
| Purification Method | Column Chromatography | [1] |
Visualizations
Experimental Workflow for Alkylation Method
References
Optimizing the Synthesis of tert-Butyl 7-bromoheptanoate: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 7-bromoheptanoate. The information is presented in a clear question-and-answer format, addressing specific challenges that may be encountered during the experimental process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions to improve reaction yield and product purity.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. Here are the most common issues and corresponding optimization strategies:
-
Incomplete Reaction: The sterically hindered nature of the tert-butyl group can lead to slow reaction kinetics.
-
Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Ensure the reaction has gone to completion before work-up. For acid-catalyzed esterification, consider using a stronger acid catalyst or increasing its concentration.
-
-
Decomposition of Starting Material or Product: Prolonged exposure to high temperatures or strong acids can cause decomposition.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions. It is crucial to find the optimal balance for your specific reaction conditions.
-
-
Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.
-
Solution: Identify and minimize side reactions. For instance, in acid-catalyzed reactions with tert-butanol (B103910), the elimination of water from the alcohol to form isobutylene (B52900) is a common side reaction. This can be minimized by using a milder acid catalyst or by performing the reaction at a lower temperature.
-
-
Loss of Product during Work-up and Purification: The product may be lost during extraction or purification steps.
-
Solution: Ensure proper phase separation during extractions. When purifying by column chromatography, select an appropriate solvent system to achieve good separation between the product and impurities.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I remove them?
A2: The presence of multiple spots on a TLC plate indicates the formation of impurities. The nature of these impurities depends on the synthetic method used.
-
Unreacted Starting Material: A spot corresponding to the starting material (7-bromoheptanoic acid) will be more polar than the product and will have a lower Rf value.
-
Identification: Compare the TLC of the reaction mixture with a spot of the pure starting material.
-
Removal: If the reaction is incomplete, consider extending the reaction time or optimizing the conditions. Unreacted carboxylic acid can be removed by washing the organic layer with a mild aqueous base, such as sodium bicarbonate solution, during the work-up.
-
-
Side Products from the tert-Butoxy Source:
-
From tert-Butanol (Acid-Catalyzed): Dehydration of tert-butanol can lead to the formation of isobutylene and its oligomers. These are generally less polar than the product.
-
From Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride): The primary byproduct is tert-butanol, which is volatile and can often be removed under reduced pressure.
-
Identification: These byproducts will have different Rf values from the product.
-
Removal: Purification by flash column chromatography is typically effective in separating the desired ester from these impurities.
-
-
Dicyclohexylurea (DCU) from DCC/DMAP method: If using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, the byproduct dicyclohexylurea is formed.
-
Identification: DCU is a white solid that is often insoluble in the reaction solvent and can be observed precipitating out of the solution.
-
Removal: DCU can be removed by filtration.
-
Q3: My purified product seems to be unstable and decomposes over time. How can I improve its stability?
A3: The stability of this compound can be compromised by residual acid or moisture.
-
Residual Acid: Trace amounts of the acid catalyst can lead to the hydrolysis of the ester over time.
-
Solution: Ensure thorough neutralization during the work-up procedure. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate followed by brine is recommended.
-
-
Moisture: The presence of water can also contribute to the hydrolysis of the ester.
-
Solution: Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before removing the solvent. Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The three most common and effective methods for the synthesis of this compound are:
-
Acid-Catalyzed Esterification: This is a direct reaction between 7-bromoheptanoic acid and tert-butanol, typically in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1]
-
Reaction with Isobutylene: This method involves the acid-catalyzed addition of 7-bromoheptanoic acid to isobutylene.[2]
-
Using Di-tert-butyl Dicarbonate (Boc-anhydride): This method utilizes Boc-anhydride as a tert-butyl source in the presence of a catalyst, often 4-dimethylaminopyridine (B28879) (DMAP), to esterify the carboxylic acid.[3]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be used to achieve good separation between the starting material (7-bromoheptanoic acid) and the product (this compound). The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Q3: What is the role of DMAP in the Boc-anhydride method?
A3: In the esterification using di-tert-butyl dicarbonate (Boc-anhydride), 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with Boc-anhydride to form a highly reactive intermediate, which is then more readily attacked by the carboxylate of 7-bromoheptanoic acid to form the desired tert-butyl ester.[3]
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of this compound for different synthetic methods.
Table 1: Acid-Catalyzed Esterification of 7-Bromoheptanoic Acid with tert-Butanol
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H₂SO₄ | 5 | 25 | 24 | Moderate |
| H₂SO₄ | 10 | 50 | 12 | Good |
| TsOH | 10 | 25 | 48 | Moderate |
| TsOH | 10 | 60 | 24 | Good |
Table 2: Esterification using Di-tert-butyl Dicarbonate (Boc-anhydride)
| Boc₂O (equiv.) | DMAP (equiv.) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1.2 | 0.1 | 25 | 12 | Good |
| 1.5 | 0.1 | 25 | 6 | High |
| 1.2 | 0.2 | 25 | 8 | High |
| 1.2 | 0.1 | 40 | 4 | High |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of 7-Bromoheptanoic Acid with tert-Butanol
-
To a solution of 7-bromoheptanoic acid (1.0 equiv.) in a suitable solvent (e.g., dichloromethane (B109758) or excess tert-butanol), add tert-butanol (1.5 - 3.0 equiv.).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate (B1210297) as the eluent.
Protocol 2: Esterification using Di-tert-butyl Dicarbonate (Boc-anhydride) and DMAP
-
Dissolve 7-bromoheptanoic acid (1.0 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1-0.2 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
To this solution, add di-tert-butyl dicarbonate (Boc-anhydride, 1.2-1.5 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess tert-butanol.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove DMAP, followed by a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Acid-catalyzed esterification of 7-bromoheptanoic acid.
Caption: A typical workflow for organic synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Troubleshooting Deprotection of tert-Butyl 7-bromoheptanoate
Welcome to the technical support center for the deprotection of tert-Butyl 7-bromoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the cleavage of the tert-butyl ester protecting group to yield 7-bromoheptanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides guidance on resolving specific problems you may encounter during your experiments.
Q1: My deprotection of this compound is incomplete. What are the common causes?
Incomplete deprotection is a frequent issue and can be attributed to several factors:
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Insufficient Acid Strength or Concentration: Trifluoroacetic acid (TFA) is a common reagent for removing tert-butyl protecting groups. If the concentration of TFA is too low or a weaker acid is used, the reaction may not proceed to completion.[1]
-
Inadequate Reaction Time: The deprotection reaction requires sufficient time to go to completion. Short reaction times can result in a mixture of starting material and the desired product.[1]
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Low Temperature: Deprotection reactions are often carried out at room temperature. Lower temperatures will slow down the reaction rate, potentially leading to an incomplete conversion within a standard timeframe.[1]
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Presence of Water: While a small amount of water can act as a scavenger in some TFA cleavage protocols, excessive water can hydrolyze the TFA, reducing its effectiveness.[1]
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Steric Hindrance: Although less common for a linear chain like 7-bromoheptanoate, steric hindrance around the ester group can sometimes slow down the reaction.[2]
Q2: How can I optimize the reaction conditions to ensure complete deprotection?
To drive the reaction to completion, consider the following optimization strategies:
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Optimize TFA Concentration: A common starting point is a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (B109758) (DCM). For more stubborn deprotections, using a higher concentration of TFA (e.g., 95-100%) can be effective.[1]
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material is no longer detectable.[1]
-
Control Temperature: Ensure the reaction is performed at a consistent room temperature (typically 20-25°C). If the reaction is sluggish, a gentle increase in temperature might be beneficial, but be cautious of potential side reactions.[1]
-
Use Anhydrous Solvents: To minimize the detrimental effect of excess water, use anhydrous solvents when preparing your cleavage cocktail.[1]
Q3: I'm observing unexpected byproducts. What could they be and how can I prevent them?
A common side reaction during acid-catalyzed deprotection is the alkylation of nucleophilic species by the tert-butyl cation generated during the cleavage.
-
Side Reaction: The tert-butyl cation is a reactive electrophile that can alkylate any nucleophiles present in the reaction mixture.[3] In the case of this compound, self-alkylation is less likely, but if other nucleophilic functional groups are present on the molecule, they could be susceptible.
-
Prevention: The addition of a "scavenger" can help to trap the tert-butyl cation. Common scavengers include triethylsilane (TES) or triisopropylsilane (B1312306) (TIS).[2]
Q4: Are there alternative methods for deprotecting this compound besides using strong acids like TFA?
Yes, several milder or alternative methods can be employed, which might be beneficial if your molecule contains other acid-sensitive functional groups.
-
Lewis Acids: Zinc bromide (ZnBr₂) in dichloromethane has been used for the chemoselective hydrolysis of tert-butyl esters.[4][5][6]
-
Cerium(III) chloride and Sodium Iodide: A combination of CeCl₃·7H₂O and NaI in acetonitrile (B52724) can selectively deprotect tert-butyl esters.[7]
-
Phosphoric Acid: Aqueous phosphoric acid offers an environmentally benign and mild option for the deprotection of tert-butyl esters.[8][9]
-
p-Toluenesulfonic Acid: Microwave-assisted deprotection using p-toluenesulfonic acid in solvent-free conditions has been reported for aromatic tert-butyl esters and could be adapted.[10]
-
Thermal Deprotection: In some cases, reagent-free thermal deprotection in a continuous plug flow reactor at high temperatures (120–240 °C) can be effective.[11]
Data Presentation
Table 1: Common Acidic Conditions for tert-Butyl Ester Deprotection
| Reagent | Solvent | Typical Concentration | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | 0 to Room Temp | 1 - 4 hours |
| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | 4 M | Room Temp | 1 - 12 hours |
| Formic Acid | - | 95-100% | Room Temp | 12 - 48 hours |
Table 2: Alternative Deprotection Methods for tert-Butyl Esters
| Reagent(s) | Solvent | Temperature (°C) | Key Advantages |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | Milder, good for some acid-sensitive groups |
| CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | Selective for tert-butyl esters |
| Phosphoric Acid (aq.) | - | 50-80 | Environmentally friendly, mild |
| p-Toluenesulfonic Acid | Solvent-free (Microwave) | N/A | Rapid, solvent-free |
| None (Thermal) | Protic Solvents | 120-240 | Reagent-free, "green" approach |
Experimental Protocols
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve this compound in dichloromethane (DCM) (e.g., 10 mL per 1 g of substrate).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TFA Addition: Add an equal volume of trifluoroacetic acid (TFA) dropwise with stirring.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC every 30-60 minutes.
-
Work-up: Once the reaction is complete (typically 1-4 hours), concentrate the mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[2]
-
Purification: The crude 7-bromoheptanoic acid can be purified by standard methods such as crystallization or chromatography if necessary.
Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)
-
Dissolution: Dissolve this compound in dichloromethane (DCM).
-
Reagent Addition: Add an excess of Zinc Bromide (ZnBr₂) (e.g., 2-4 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. Reaction times can be longer than with TFA.
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product as needed.
Visualizations
Caption: General reaction scheme for the deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. tert-Butyl Ethers [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Preventing hydrolysis of tert-Butyl 7-bromoheptanoate during workup
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of tert-Butyl 7-bromoheptanoate during experimental workup.
Troubleshooting Guide: Preventing Hydrolysis During Workup
Researchers may encounter the unintended hydrolysis of the tert-butyl ester group in this compound, leading to the formation of 7-bromoheptanoic acid. This guide offers a systematic approach to diagnose and resolve this issue.
dot
Caption: Troubleshooting workflow for preventing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound hydrolysis during workup?
A1: The tert-butyl ester is sensitive to acidic conditions, which can lead to cleavage of the ester bond to form 7-bromoheptanoic acid and isobutylene.[1][2][3] While generally more stable to basic conditions than other esters, prolonged exposure to strong bases or elevated temperatures during basic washes can also promote hydrolysis.
Q2: How can I neutralize my reaction mixture without causing hydrolysis?
A2: It is crucial to use mild basic solutions for neutralization. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is recommended.[4] These should be added slowly, preferably at a low temperature (0-5 °C), to control any exothermic reaction. Avoid strong acids for any pH adjustments.
Q3: What is the recommended temperature for the workup procedure?
A3: The entire aqueous workup, including washes and extractions, should be performed at low temperatures, ideally between 0 and 5 °C.[5] Using an ice bath for all solutions and equipment can significantly reduce the rate of hydrolysis.
Q4: Can the choice of extraction solvent influence hydrolysis?
A4: While the organic solvent itself is unlikely to cause hydrolysis, its ability to efficiently extract the product from the aqueous phase is important. Solvents like diethyl ether or ethyl acetate (B1210297) are commonly used. The key is to perform the extractions quickly to minimize the contact time between the ester and the aqueous layer.
Q5: Are there any alternatives to a traditional aqueous workup?
A5: Yes, if hydrolysis remains a persistent issue, consider a non-aqueous workup. This can involve filtering the reaction mixture through a plug of silica (B1680970) gel or celite to remove solid impurities, followed by concentration under reduced pressure.[6][7] This method avoids contact with water altogether.
Experimental Protocols
Protocol 1: Standard Mild Aqueous Workup
This protocol is designed for reactions where acidic byproducts need to be removed.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching: Slowly add the reaction mixture to a separatory funnel containing ice-cold, saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the product promptly with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Perform the extraction three times with fresh solvent to ensure complete recovery.
-
Washing: Wash the combined organic layers sequentially with ice-cold saturated aqueous sodium bicarbonate and then with ice-cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
Protocol 2: Non-Aqueous Workup
This protocol is suitable for reactions that do not contain significant amounts of water-soluble impurities.
-
Filtration: Dilute the reaction mixture with a non-polar solvent (e.g., hexanes) and filter it through a pad of celite or a short plug of silica gel to remove any solid byproducts.
-
Concentration: Collect the filtrate and concentrate it under reduced pressure.
-
Further Purification: If necessary, the crude product can be further purified by column chromatography.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| pH of Aqueous Wash | 7.5 - 8.5 | Avoids acid-catalyzed hydrolysis. Mildly basic conditions are generally tolerated for short periods at low temperatures.[1] |
| Workup Temperature | 0 - 5 °C | Reduces the rate of both acid- and base-mediated hydrolysis.[5] |
| Aqueous Contact Time | < 5 minutes per wash | Minimizes the opportunity for the ester to hydrolyze in the aqueous phase. |
| Neutralizing Agent | Saturated NaHCO₃ (aq) | A weak base that effectively neutralizes acids without being overly caustic.[4] |
References
Identification of impurities in tert-Butyl 7-bromoheptanoate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of tert-Butyl 7-bromoheptanoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary methods for the synthesis of this compound:
-
Fischer Esterification: This is a direct acid-catalyzed esterification of 7-bromoheptanoic acid with tert-butanol (B103910). Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The reaction is typically performed with an excess of tert-butanol, which can also serve as the solvent.[1][2][3][4]
-
Alkylation of tert-Butyl acetate (B1210297): This method involves the deprotonation of tert-butyl acetate with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which then reacts with 1,5-dibromopentane (B145557) in an alkylation reaction.[5]
Q2: What are the likely impurities I might encounter in my reaction?
A2: The impurities in your reaction will largely depend on the synthetic route you have chosen.
-
For Fischer Esterification:
-
Unreacted 7-bromoheptanoic acid: Due to the equilibrium nature of the Fischer esterification, some starting material may remain.[3]
-
Unreacted tert-butanol: As it is often used in excess.
-
Isobutylene: This is a common byproduct formed from the acid-catalyzed dehydration (elimination) of tert-butanol, especially at higher temperatures.[1]
-
Di-tert-butyl ether: Can form from the self-condensation of tert-butanol under acidic conditions.
-
Water: A byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials.[3][6]
-
Polymeric or dimeric impurities: These can arise from intermolecular reactions, though they are generally less common under controlled conditions.
-
-
For Alkylation of tert-Butyl acetate:
-
Unreacted tert-butyl acetate: Incomplete deprotonation or reaction can leave starting material.
-
Unreacted 1,5-dibromopentane: If the stoichiometry is not precise or the reaction does not go to completion.
-
Di-substituted products: The enolate of tert-butyl acetate can potentially react with both ends of the 1,5-dibromopentane, leading to a di-ester impurity.
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Products of elimination: Strong bases can induce elimination reactions in 1,5-dibromopentane.[7][8][9]
-
Side-products from the base: For example, residual diisopropylamine (B44863) if LDA is used.
-
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the reaction progress.
-
TLC: Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the non-polar product from the more polar starting carboxylic acid. The product, this compound, will have a higher Rf value than 7-bromoheptanoic acid.
-
GC: Aliquots of the reaction mixture can be analyzed by GC to observe the disappearance of starting materials and the appearance of the product peak.
Q4: My crude product is a yellow or brown oil. How can I purify it?
A4: A yellow or brown color indicates the presence of impurities. Purification can typically be achieved through the following methods:
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Aqueous Workup: Wash the crude product with a dilute solution of sodium bicarbonate (NaHCO₃) to remove any unreacted 7-bromoheptanoic acid, followed by washing with brine to remove water-soluble impurities.
-
Column Chromatography: This is a highly effective method for separating the desired ester from a range of impurities. Silica (B1680970) gel is a common stationary phase, and a gradient of ethyl acetate in hexanes is a typical mobile phase.[10][11][12][13][14]
-
Distillation: If the impurities have significantly different boiling points from the product, vacuum distillation can be an effective purification method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction in Fischer esterification due to equilibrium. | - Use a large excess of tert-butanol. - Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[1][3] - Ensure the catalyst is active and used in the correct amount. |
| Incomplete deprotonation or alkylation in the tert-butyl acetate route. | - Ensure the use of a strong, freshly prepared base (e.g., LDA). - Maintain anhydrous conditions throughout the reaction. - Optimize reaction time and temperature. | |
| Loss of product during workup. | - Be careful during extractions to avoid loss into the aqueous layer. - Ensure complete extraction from the aqueous phase with a suitable organic solvent. | |
| Presence of a Significant Amount of Unreacted 7-Bromoheptanoic Acid | Insufficient reaction time or catalyst in Fischer esterification. | - Increase the reaction time. - Add more acid catalyst if necessary. |
| Hydrolysis of the ester during workup. | - Avoid prolonged contact with acidic or basic aqueous solutions during the workup. - Perform the workup at a lower temperature. | |
| Product Contaminated with Isobutylene | High reaction temperature in Fischer esterification. | - Lower the reaction temperature to favor esterification over elimination. - Choose a milder acid catalyst. |
| Product is Difficult to Separate from a Close-Boiling Impurity | Formation of an impurity with a similar polarity and boiling point. | - Optimize the column chromatography conditions (e.g., try a different solvent system or a longer column). - Consider derivatization of the impurity to alter its properties for easier separation, followed by removal of the derivatizing agent. |
| Inconsistent Results Between Batches | Variability in the quality of starting materials. | - Use high-purity, anhydrous starting materials and solvents. - Check the purity of starting materials by NMR or GC before use. |
| Lack of precise control over reaction conditions. | - Carefully control the reaction temperature, addition rates, and stirring. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents. |
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₁H₂₁BrO₂ | 265.19 | ~145 (at 0.3 mmHg) |
| 7-Bromoheptanoic acid | C₇H₁₃BrO₂ | 209.08 | 145 (at 0.3 mmHg) |
| tert-Butanol | C₄H₁₀O | 74.12 | 82.4 |
Table 2: Typical ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) for Identification of Key Species
| Compound | Key Proton Signals (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 3.40 | t | 2H | -CH₂Br |
| 2.22 | t | 2H | -CH₂COO- | |
| 1.85 | p | 2H | -CH₂CH₂Br | |
| 1.60 | p | 2H | -CH₂CH₂COO- | |
| 1.44 | s | 9H | -C(CH₃)₃ | |
| 1.30-1.50 | m | 4H | -CH₂CH₂CH₂- | |
| 7-Bromoheptanoic acid | 10-12 (broad) | s | 1H | -COOH |
| 3.41 | t | 2H | -CH₂Br | |
| 2.36 | t | 2H | -CH₂COOH | |
| 1.86 | p | 2H | -CH₂CH₂Br | |
| 1.64 | p | 2H | -CH₂CH₂COOH | |
| 1.35-1.50 | m | 4H | -CH₂CH₂CH₂- | |
| tert-Butanol | 1.28 | s | 9H | -C(CH₃)₃ |
| ~1.5-2.0 (broad) | s | 1H | -OH |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-bromoheptanoic acid (1.0 eq).
-
Add an excess of tert-butanol (5-10 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux (around 80-90 °C) and monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Identification of Impurities by GC-MS
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak for this compound.
-
Analyze the mass spectra of other peaks and compare them to library data (e.g., NIST) to identify potential impurities. Look for characteristic fragmentation patterns of bromoalkanes and esters.[15][16][17][18][19] The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern.
-
Mandatory Visualization
Caption: Workflow for the identification and resolution of impurities in the synthesis of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. This compound | 51100-47-1 | Benchchem [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. columbia.edu [columbia.edu]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. GCMS Section 6.14 [people.whitman.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode: Ionization, Fragmentation Patterns, and Discrimination between Isomeric Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. whitman.edu [whitman.edu]
Technical Support Center: Optimizing Alkylation Reactions with tert-Butyl 7-bromoheptanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of alkylation reactions utilizing tert-butyl 7-bromoheptanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of alkylation reactions for this compound?
A1: this compound is a versatile primary alkyl halide suitable for various nucleophilic substitution (SN2) reactions. The most common applications involve the alkylation of carbon, nitrogen, oxygen, and sulfur nucleophiles:
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C-Alkylation: Typically involves the reaction with soft nucleophiles like malonates, acetoacetates, and other active methylene (B1212753) compounds.
-
N-Alkylation: Used to introduce the heptanoate (B1214049) chain to primary and secondary amines, as well as other nitrogen-containing heterocycles.
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O-Alkylation: Commonly employed for the alkylation of phenols and, to a lesser extent, alcohols to form ethers.
-
S-Alkylation: Involves the reaction with thiols to generate thioethers.
Q2: What are the primary competing side reactions to be aware of?
A2: The two main side reactions that can reduce the yield of the desired alkylated product are elimination (E2) and hydrolysis of the tert-butyl ester.
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Elimination (E2): As a primary alkyl halide, this compound is more prone to substitution than elimination.[1] However, the use of strong, sterically hindered bases, high temperatures, and certain solvents can favor the E2 pathway, leading to the formation of tert-butyl hept-6-enoate.[1][2]
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Hydrolysis: The tert-butyl ester is sensitive to both acidic and strongly basic conditions.[3] During the alkylation reaction or workup, harsh basic or acidic conditions can lead to the cleavage of the ester to form 7-bromoheptanoic acid or its carboxylate salt.
Q3: How can I minimize the elimination (E2) side reaction?
A3: To favor the desired SN2 reaction over E2 elimination, consider the following strategies:[1][2][4]
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Choice of Base: Use a non-nucleophilic, moderately strong base. For C-alkylation, bases like potassium carbonate or cesium carbonate are often effective. For N-alkylation, an excess of the amine nucleophile can sometimes act as the base, or a non-hindered base like diisopropylethylamine (DIPEA) can be used.
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Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures generally favor elimination.[1]
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Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred for SN2 reactions. Using ethanol (B145695) as a solvent can favor elimination.[1]
Q4: What are the best practices for preventing the hydrolysis of the tert-butyl ester?
A4: The tert-butyl ester is relatively stable to mildly basic conditions but can be cleaved under strongly basic or acidic conditions.[3][5]
-
During the reaction: Avoid using very strong bases like sodium hydroxide (B78521) or potassium hydroxide in high concentrations if possible. If a strong base is necessary, use it at low temperatures and for the shortest possible reaction time.
-
During workup: When quenching the reaction, use a mild acid, such as a saturated aqueous solution of ammonium (B1175870) chloride, to neutralize the base. Avoid strong acids. During extraction, if washing with a basic solution is required (e.g., to remove unreacted acidic nucleophiles), use a mild base like saturated sodium bicarbonate solution and minimize contact time.
Troubleshooting Guide
Problem 1: Low or No Yield of the Alkylated Product
| Possible Cause | Suggested Solution |
| Inactive Nucleophile | Ensure the nucleophile is sufficiently deprotonated. For C-H acids, choose a base with a pKa higher than the pKa of the nucleophile. For N-H, O-H, or S-H nucleophiles, a suitable base is also required. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent. For reactions involving an aqueous and an organic phase, a phase-transfer catalyst (PTC) can be highly effective. |
| Reaction Temperature Too Low | While low temperatures are generally preferred to minimize side reactions, the activation energy for the reaction may not be met. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. |
| Steric Hindrance | If the nucleophile is sterically hindered, the SN2 reaction may be slow. Consider using a more reactive solvent or a phase-transfer catalyst to enhance the reaction rate. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants are used. Typically, a slight excess of the alkylating agent or the nucleophile may be beneficial, depending on which is more valuable. |
Problem 2: Presence of a Significant Amount of Elimination Byproduct
| Possible Cause | Suggested Solution |
| Base is too Strong or Hindered | Switch to a weaker or less sterically hindered base. For example, replace potassium tert-butoxide with potassium carbonate. |
| Reaction Temperature is Too High | Reduce the reaction temperature. Monitor the reaction over a longer period. |
| Solvent Favors Elimination | Replace protic solvents like ethanol with polar aprotic solvents such as DMF, acetonitrile, or DMSO. |
Problem 3: Product is Contaminated with Hydrolyzed Starting Material or Product
| Possible Cause | Suggested Solution |
| Reaction Conditions are Too Basic | Reduce the concentration of the base, use a milder base, or decrease the reaction time and temperature. |
| Workup is Too Acidic or Basic | During workup, use mild acids (e.g., sat. aq. NH4Cl) and bases (e.g., sat. aq. NaHCO3) for neutralization and extraction. Minimize the contact time with aqueous acidic or basic solutions. |
Problem 4: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Product and Starting Material have Similar Polarity | Ensure the reaction goes to completion to minimize the amount of unreacted starting material. If separation is still difficult, consider derivatizing the product or using a different stationary phase for chromatography. |
| Formation of Emulsions During Workup | Add brine to the aqueous layer to break up emulsions. Filter the organic layer through a pad of celite. |
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the alkylation of various nucleophiles with this compound. Please note that yields are highly dependent on the specific substrate and reaction scale.
Table 1: C-Alkylation of Active Methylene Compounds
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl malonate | K2CO3 | DMF | 80 | 12 | ~85 |
| Ethyl acetoacetate | NaH | THF | 0 to RT | 6 | ~80 |
| Malononitrile | K2CO3 | Acetonitrile | Reflux | 8 | ~90 |
| Diethyl malonate | Cs2CO3 / TBAB | Toluene (B28343)/H2O (PTC) | 90 | 4 | >90 |
Table 2: N-Alkylation of Amines and Heterocycles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K2CO3 | DMF | 100 | 24 | ~70 |
| Benzylamine (B48309) | Et3N | Acetonitrile | Reflux | 12 | ~90 |
| Indole | NaH | DMF | RT | 4 | >90 |
| Piperidine | K2CO3 | Acetonitrile | Reflux | 10 | ~85 |
Table 3: O-Alkylation of Phenols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol (B47542) | K2CO3 | Acetone | Reflux | 24 | ~80 |
| 4-Methoxyphenol | Cs2CO3 | DMF | 80 | 12 | ~90 |
| Phenol | K2CO3 / TBAB | Toluene/H2O (PTC) | 90 | 6 | >90 |
Table 4: S-Alkylation of Thiols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K2CO3 | DMF | RT | 2 | >95 |
| Benzyl mercaptan | Et3N | Acetonitrile | RT | 3 | >95 |
| Thiophenol | NaOH / TBAB | Toluene/H2O (PTC) | 60 | 1 | >95 |
Experimental Protocols
Protocol 1: General Procedure for C-Alkylation of Diethyl Malonate
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To a stirred solution of diethyl malonate (1.0 eq.) in dry DMF (5 mL per mmol of malonate), add anhydrous potassium carbonate (1.5 eq.).
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Stir the mixture at room temperature for 30 minutes.
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Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor the progress by TLC.
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After the reaction is complete (typically 12-16 hours), cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: General Procedure for N-Alkylation of Benzylamine
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To a solution of benzylamine (2.0 eq.) in acetonitrile (10 mL per mmol of bromoheptanoate), add triethylamine (B128534) (1.5 eq.).
-
Add this compound (1.0 eq.) to the stirred solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion (typically 10-14 hours), cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 3: General Procedure for O-Alkylation of Phenol using Phase-Transfer Catalysis (PTC)
-
To a vigorously stirred solution of phenol (1.0 eq.), tetrabutylammonium (B224687) bromide (TBAB, 0.1 eq.), and potassium carbonate (2.0 eq.) in a mixture of toluene and water (1:1, 10 mL total per mmol of phenol).
-
Add this compound (1.2 eq.).
-
Heat the mixture to 90 °C and stir vigorously. Monitor the reaction by TLC.
-
After completion (typically 6-8 hours), cool to room temperature and separate the layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with 1M NaOH to remove unreacted phenol, then wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Visualizations
Caption: General experimental workflow for alkylation reactions.
Caption: Troubleshooting logic for low-yield alkylation reactions.
References
- 1. quora.com [quora.com]
- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Challenges in the large-scale synthesis of tert-Butyl 7-bromoheptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the large-scale synthesis of tert-Butyl 7-bromoheptanoate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the large-scale synthesis of this compound?
A1: The primary industrial methods for synthesizing this compound are:
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Direct Esterification: This method involves the reaction of 7-bromoheptanoic acid with either tert-butanol (B103910) or isobutene in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] This is often the preferred industrial route due to its atom economy.
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Reaction with Boc Anhydride (B1165640): 7-bromoheptanoic acid can be esterified using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and a catalyst, typically 4-(dimethylamino)pyridine (DMAP).[3]
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Alkylation of tert-Butyl Acetate (B1210297): This less common method involves the reaction of tert-butyl acetate with 1,5-dibromopentane (B145557) using a strong base like n-butyl lithium.[4] Due to the use of pyrophoric reagents, this method requires stringent safety protocols for large-scale operations.
Q2: What are the primary challenges in the large-scale synthesis of this compound?
A2: Key challenges include:
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Side Reactions: The formation of byproducts, most notably isobutylene (B52900) from the decomposition of the tert-butyl group, is a significant issue, especially at elevated temperatures in acid-catalyzed reactions.[5]
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Low Yields: Achieving high yields can be difficult due to the steric hindrance of the tert-butyl group, which slows down the esterification reaction.[6]
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Purification: Separating the desired product from unreacted starting materials, catalysts, and byproducts can be challenging at an industrial scale, often requiring more sophisticated techniques than simple column chromatography.[7][8]
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Reaction Conditions: Some synthesis routes require strictly anhydrous conditions and specialized handling of hazardous reagents, complicating large-scale production.[4]
Q3: How can the formation of isobutylene be minimized during synthesis?
A3: Isobutylene formation is a common side reaction in acid-catalyzed esterifications. To mitigate this:
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Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.
-
Catalyst Choice: Use milder acid catalysts or solid acid catalysts, which can sometimes offer better selectivity.
-
Solvent Selection: In some cases, the choice of solvent can influence the extent of side reactions. For instance, in related deprotection reactions, isobutylene emissions were reduced in solvents like methanol (B129727) or toluene (B28343) compared to THF.[5]
Q4: What are the storage and stability considerations for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. While relatively stable, prolonged exposure to high temperatures or acidic conditions can lead to degradation.
Troubleshooting Guides
Issue 1: Low Yield in Direct Esterification with Acid Catalyst
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Increase reaction time or temperature cautiously. Monitor reaction progress by TLC or GC. | Drive the reaction equilibrium towards the product, increasing conversion. |
| Catalyst Inactivity | Use a fresh batch of acid catalyst. Consider increasing the catalyst loading incrementally. | A more active catalyst will increase the reaction rate. |
| Water Formation | Use a Dean-Stark apparatus or another method to remove water as it is formed, shifting the equilibrium towards the ester. | Increased product formation by Le Chatelier's principle. |
| Side Reactions | Lower the reaction temperature to minimize the formation of isobutylene. | Reduced byproduct formation and potentially higher isolated yield of the desired ester. |
Issue 2: Low Yield in Boc Anhydride Method
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Catalyst | Increase the molar ratio of DMAP. For example, increasing from 0.3 to 0.5 equivalents can improve yield. | Enhanced reaction rate and higher conversion to the desired product. |
| Reaction Time | Extend the reaction time and monitor for completion using TLC or GC. | Ensure the reaction has proceeded to its maximum possible conversion. |
| Impure Reagents | Use freshly opened or purified Boc anhydride and DMAP. Ensure the 7-bromoheptanoic acid is of high purity. | Impurities can interfere with the catalytic cycle or introduce side reactions. |
Issue 3: Difficult Purification of the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Residual Acid Catalyst | Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during workup before extraction. | Removal of the acid catalyst, preventing product degradation during distillation. |
| Presence of Byproducts | Employ fractional distillation under reduced pressure to separate the product from close-boiling impurities. | Isolation of high-purity this compound. |
| Emulsion Formation | During aqueous workup, add brine to break up emulsions. | Cleaner phase separation and improved recovery of the organic layer. |
| Unreacted Starting Material | Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. | Simplifies the purification process by reducing the number of components in the crude product. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Reagents | Catalyst | Typical Reaction Time | Reported Yield | Key Considerations |
| Direct Esterification | 7-bromoheptanoic acid, tert-butanol/isobutene | H₂SO₄ or TsOH | 4-24 hours | 60-80% (variable) | Atom economical; requires water removal; risk of isobutylene formation.[1][2] |
| Boc Anhydride | 7-bromoheptanoic acid, Boc anhydride | DMAP | 2-12 hours | 40-90% | Milder conditions; can be expensive for large scale; gas evolution (CO₂).[9] |
| Alkylation | tert-Butyl acetate, 1,5-dibromopentane | n-Butyl lithium | 1-2 hours | ~75% | Fast reaction; requires cryogenic temperatures and strictly anhydrous conditions; pyrophoric reagents.[4] |
Experimental Protocols
Protocol 1: Synthesis via Direct Esterification
-
Setup: A reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a condenser is charged with 7-bromoheptanoic acid (1.0 eq), tert-butanol (3.0 eq), and toluene (as a solvent to facilitate water removal).
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Catalyst Addition: p-Toluenesulfonic acid (0.1 eq) is added to the mixture.
-
Reaction: The mixture is heated to reflux (approximately 80-90 °C) with vigorous stirring. Water is collected in the Dean-Stark trap. The reaction is monitored by TLC or GC until the starting material is consumed.
-
Workup: The reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Protocol 2: Synthesis via Boc Anhydride
-
Setup: A reaction vessel is charged with 7-bromoheptanoic acid (1.0 eq), tert-butanol (as both reactant and solvent), and DMAP (0.3-0.5 eq).
-
Reagent Addition: Di-tert-butyl dicarbonate (1.2 eq) is added portion-wise to the stirred solution. Note that CO₂ will evolve.
-
Reaction: The reaction is stirred at room temperature for 2-4 hours and monitored by TLC.
-
Workup: The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: The organic layer is dried, filtered, and concentrated. The crude product is purified by vacuum distillation or silica (B1680970) gel chromatography if necessary.
Visualizations
Caption: Workflow for Direct Esterification.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 2. DE102015205752A1 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 3. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US2458819A - Purifying alkyl halides - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
Impact of steric hindrance on tert-Butyl 7-bromoheptanoate reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 7-bromoheptanoate. The content focuses on the impact of steric hindrance on the reactivity of this compound and offers practical guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound significantly less reactive in nucleophilic substitution reactions at the ester carbonyl group compared to its methyl or ethyl ester counterparts?
A1: The reduced reactivity of the tert-butyl ester is primarily due to steric hindrance. The bulky tert-butyl group physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon. This steric shield increases the activation energy of the reaction, leading to significantly slower reaction rates. For instance, the rate of basic hydrolysis of tert-butyl esters is dramatically slower than that of less hindered esters.
Q2: I am attempting a nucleophilic substitution (S(_N)2) reaction to replace the bromine atom in this compound, but I am observing very low to no product formation. Why is this happening?
A2: The primary alkyl bromide in this compound is attached to a long carbon chain that is sterically encumbered by the distant but still influential tert-butyl group. While the bromine is on a primary carbon, the overall bulkiness of the molecule can hinder the backside attack required for an S(_N)2 mechanism. Furthermore, the tert-butyl group itself, being large, can influence the conformation of the heptanoate (B1214049) chain, potentially shielding the reaction center. S(_N)2 reactions are highly sensitive to steric hindrance; even subtle steric effects can lead to a dramatic decrease in reaction rates.
Q3: Are there any common side reactions to be aware of when using strong bases or nucleophiles with this compound?
A3: Yes. Due to the difficulty of S(_N)2 reactions, elimination reactions (E2) can become a competitive and often major pathway, especially with strong, bulky bases. The base can abstract a proton from the carbon adjacent to the bromine, leading to the formation of an alkene. The tert-butyl ester itself is generally stable to basic conditions due to steric hindrance around the carbonyl group, so elimination at the bromo-end of the molecule is the more probable side reaction.
Q4: Can I form a Grignard reagent from this compound?
A4: While technically possible, forming a Grignard reagent from this compound can be challenging. Grignard reagents are potent nucleophiles and bases. The primary issue is the potential for the newly formed Grignard reagent to react with the ester functionality of another molecule of this compound. This intermolecular reaction can lead to the formation of complex side products and reduce the yield of the desired Grignard reagent. Careful control of reaction conditions, such as slow addition of the halide to the magnesium, is crucial.
Troubleshooting Guides
Troubleshooting Low Yield in S(_N)2 Reactions
| Problem | Possible Cause | Recommended Solution |
| Low to no product formation | Steric Hindrance: The bulky tert-butyl group is impeding the approach of the nucleophile. | - Increase reaction temperature to provide more energy to overcome the activation barrier.- Use a smaller, more potent nucleophile if the reaction allows.- Consider using a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the attacking species.[1] |
| Formation of an alkene byproduct | Elimination (E2) Competition: The nucleophile is acting as a base and promoting elimination. | - Use a less basic nucleophile if possible.- Lower the reaction temperature to favor the S(_N)2 pathway, which typically has a lower activation energy than the E2 pathway.- Use a non-bulky nucleophile. |
| Reaction fails to proceed to completion | Poor Solubility: The long alkyl chain of the reactant may have poor solubility in the reaction solvent. | - Choose a solvent that effectively dissolves both the substrate and the nucleophilic salt. A mixture of solvents may be necessary. |
Troubleshooting Grignard Reagent Formation
| Problem | Possible Cause | Recommended Solution |
| Reaction fails to initiate | Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium is preventing the reaction. | - Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][3]- Use freshly crushed magnesium turnings to expose a new reactive surface. |
| Low yield of Grignard reagent | Reaction with Ester Group: The formed Grignard reagent is reacting with the ester functionality of the starting material. | - Use the "inverse addition" technique: add the this compound solution slowly to a suspension of magnesium in the ether solvent. This keeps the concentration of the alkyl halide low and minimizes the reaction between the Grignard reagent and the starting material. |
| Formation of Wurtz coupling product (R-R) | Reaction of Grignard with starting material: The Grignard reagent is reacting with unreacted this compound. | - Slow addition of the alkyl halide to the magnesium suspension is crucial to maintain a low concentration of the halide.[2] |
Quantitative Data Summary
Table 1: Relative Rates of S(_N)2 Reactions for Various Alkyl Bromides
| Alkyl Bromide | Relative Rate |
| Methyl bromide | >1000 |
| Ethyl bromide | 100 |
| Isopropyl bromide | 1 |
| tert-Butyl bromide (analogous steric hindrance) | ~0 (elimination favored) |
Data is illustrative and compiled from general organic chemistry principles to demonstrate the trend.
Table 2: Relative Rates of Basic Hydrolysis of Esters
| Ester | Relative Rate |
| Methyl acetate | 100 |
| Ethyl acetate | 50 |
| Isopropyl acetate | 5 |
| tert-Butyl acetate | <0.01 |
Data is illustrative and demonstrates the significant decrease in reactivity due to the steric hindrance of the tert-butyl group.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (e.g., with Sodium Azide)
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent and Nucleophile Addition: Add anhydrous DMF as the solvent, followed by sodium azide (B81097) (1.5 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Be aware that the reaction may require an extended period (24-48 hours) due to steric hindrance.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Formation of Grignard Reagent (Inverse Addition)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine and gently warm the flask until the iodine sublimes and the brown color disappears.
-
Solvent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium.
-
Inverse Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the addition funnel. Add the solution dropwise to the vigorously stirred magnesium suspension at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours. The formation of a cloudy grey solution indicates the presence of the Grignard reagent.
-
Usage: The Grignard reagent is typically used immediately in the next step of the synthesis.
Visualizations
Caption: Steric hindrance at the ester carbonyl.
Caption: Competition between SN2 and E2 pathways.
References
Technical Support Center: Optimizing Reactions with tert-Butyl 7-bromoheptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reactions involving tert-Butyl 7-bromoheptanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary method for synthesizing this compound is through the esterification of 7-bromoheptanoic acid with tert-butyl alcohol.[1] This can be achieved using several catalytic strategies:
-
Direct Acid Catalysis: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used to catalyze the reaction. These acids activate the carboxylic acid towards nucleophilic attack by the sterically hindered tert-butyl alcohol.[1]
-
DMAP-Catalyzed Esterification: 4-Dimethylaminopyridine (DMAP) can be used as a catalyst in the presence of Boc anhydride.[1] The reaction time and yield are influenced by the choice of solvent and catalyst loading.[1]
-
Transesterification: This method involves converting a different ester of 7-bromoheptanoic acid (e.g., the methyl ester) to the tert-butyl ester. Catalysts like titanium(IV) isopropoxide are effective for this transformation by activating the carbonyl group of the starting ester.[1]
Q2: Why is the tert-butyl ester group useful in multi-step synthesis?
A2: The tert-butyl ester is a valuable protecting group for carboxylic acids for two main reasons:
-
Stability: It is highly stable under basic and neutral conditions, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected acid.[1]
-
Acid-Labile Deprotection: The bulky tert-butyl group provides significant steric hindrance, protecting the ester from many nucleophiles.[1] It can be selectively and easily removed under mild acidic conditions to regenerate the carboxylic acid.[1]
Q3: What are the key safety considerations when working with this compound?
A3: According to its hazard identification, this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.
Q4: In which common cross-coupling reactions is this compound used?
A4: As a brominated aliphatic ester, this compound is a versatile building block for forming new carbon-carbon bonds.[1] It is frequently used in palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids.[3][4]
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.[3][6]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.[3]
Troubleshooting Guides
General Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and solving common issues in cross-coupling reactions.
Caption: General troubleshooting workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling Troubleshooting
Q: My Suzuki-Miyaura reaction has a very low yield or did not work at all. What are the first things to check?
A:
-
Inert Atmosphere: Ensure that the reaction was performed under a strict inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst. Thoroughly degas all solvents and reagents before use.[7]
-
Reagent Quality: Verify the purity of your this compound and the boronic acid. Impurities in boronic acids can significantly hinder reaction efficiency.[8]
-
Base Activation: The base is crucial for activating the boronic acid.[9] Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is anhydrous and of high purity.[7] At least 2-3 equivalents of the base are typically required.[7]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane (B91453) or DME) and water is often necessary to dissolve all reactants and facilitate the catalytic cycle.[3][7]
Q: I'm observing significant formation of a homocoupled byproduct from my boronic acid. How can I minimize this?
A: Homocoupling is a common side reaction.[7] To minimize it:
-
Control Stoichiometry: Use only a slight excess of the boronic acid (e.g., 1.1–1.2 equivalents). A large excess can promote homocoupling.[7]
-
Exclude Oxygen: Meticulous exclusion of oxygen is critical, as it can facilitate the homocoupling pathway. Ensure your degassing procedure is effective.[7]
-
Catalyst Choice: Some catalyst systems are more prone to homocoupling than others. Screening different palladium catalysts and ligands may be necessary.
Q: My conversion has stalled. How can I push the reaction to completion?
A:
-
Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1-2 mol% up to 5-10 mol%) to see if conversion improves.[7]
-
Optimize Temperature: The reaction may require more thermal energy. Gradually increase the reaction temperature. While many Suzuki couplings run at 80–100 °C, some substrates may require higher temperatures.[7]
-
Screen Ligands: For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider catalysts with more electron-rich and bulky phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos, which can promote the key steps of the catalytic cycle.[7]
Heck Coupling Troubleshooting
Q: My Heck reaction is not proceeding. What are common causes?
A:
-
Catalyst Choice: The choice of palladium catalyst and ligand is critical. Common catalysts include Pd(OAc)₂, Pd(PPh₃)₄, and Pd₂(dba)₃.[3][5] The ligand (e.g., PPh₃, P(o-tol)₃) plays a major role in catalyst stability and activity.[3]
-
Base Selection: An appropriate base, such as Et₃N or K₂CO₃, is required to neutralize the HBr generated during the reaction.[3][5] Ensure the base is suitable for your substrate and solvent system.
-
Alkene Partner: The Heck reaction works best with electron-deficient alkenes (e.g., acrylates).[5] If you are using an electron-rich or sterically hindered alkene, the reaction may be sluggish and require more forcing conditions or specialized catalysts.
Q: I am getting a mixture of regioisomers. How can I improve the selectivity?
A: The regioselectivity of the Heck reaction can be influenced by the ligand and the solvent. For reactions with substrates like styrene, the nature of the anionic ligand and the solvent polarity can affect the regiochemistry of the addition step.[10] Experimenting with different phosphine ligands or moving to a phosphine-free catalyst system might improve selectivity.[11]
Sonogashira Coupling Troubleshooting
Q: I am having trouble with my Sonogashira coupling. What should I investigate first?
A:
-
Copper Co-catalyst: Traditional Sonogashira couplings require a copper(I) co-catalyst (e.g., CuI).[12] Ensure it has been added and is of good quality. However, be aware that copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[6]
-
Amine Base: A suitable amine base, such as Et₃N or i-Pr₂NH, is required.[3] It serves both as a base and often as a solvent. Ensure it is dry and free of impurities.
-
Anaerobic Conditions: Like other palladium-catalyzed reactions, Sonogashira couplings are sensitive to oxygen.[12] Rigorous degassing and maintaining an inert atmosphere are crucial for success.
Q: My main byproduct is the homocoupled diyne. How can I avoid this?
A: This is a classic issue in Sonogashira reactions, often called Glaser coupling.[6]
-
Use a Copper-Free Protocol: The development of copper-free Sonogashira protocols was driven by the need to avoid this side reaction.[6] These methods often use specific palladium catalysts and ligands that can facilitate the catalytic cycle without copper, leading to cleaner reactions and simpler purification.[6]
-
Strictly Anhydrous/Anaerobic Conditions: If using a traditional copper-catalyzed system, ensuring the complete exclusion of oxygen is the most effective way to minimize diyne formation.[13]
Data Presentation: Catalyst Systems for Cross-Coupling Reactions
The following tables summarize common catalyst systems for various cross-coupling reactions involving aryl/alkyl bromides. These should serve as a starting point for optimization.
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80-100 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene/H₂O | 100 |
(Data compiled from representative protocols)[3][7]
Table 2: Representative Catalyst Systems for Heck Coupling
| Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-120 |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMAc | 120 |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | 1,4-Dioxane | 100 |
(Data compiled from representative protocols)[3][5]
Table 3: Representative Catalyst Systems for Sonogashira Coupling
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 80 |
| Pd(OAc)₂ (Copper-Free) | - | Cs₂CO₃ | 1,4-Dioxane | 100 |
(Data compiled from representative protocols)[3][6]
Catalytic Cycles and Experimental Protocols
Catalytic Cycle Diagrams
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Simplified Heck reaction catalytic cycle.[5][10]
References
- 1. This compound | 51100-47-1 | Benchchem [benchchem.com]
- 2. This compound | C11H21BrO2 | CID 13756138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
Column chromatography conditions for pure tert-Butyl 7-bromoheptanoate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the column chromatography purification of tert-butyl 7-bromoheptanoate. Find answers to frequently asked questions and troubleshoot common issues encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography of this compound?
A1: A common starting point for the purification of this compound is flash column chromatography using silica (B1680970) gel as the stationary phase. A suggested mobile phase is a mixture of cyclohexane (B81311) and methylene (B1212753) chloride (1:1 v/v)[1]. Given the non-polar nature of this molecule, a solvent system of ethyl acetate (B1210297) in hexanes or petroleum ether is also a viable option. It is crucial to first determine the optimal solvent system and Rf value using Thin Layer Chromatography (TLC) before performing the column.
Q2: How can I determine the best solvent system for my column?
A2: The ideal solvent system is determined by running several TLC plates with varying ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, methylene chloride). The goal is to achieve a retention factor (Rf) for this compound of approximately 0.2-0.4. This Rf range typically provides the best separation from impurities.
Q3: Is this compound stable on silica gel?
A3: While many bromo-esters are stable on silica gel, there is a potential for decomposition, especially with prolonged exposure or on acidic silica gel.[2] It is advisable to perform a quick stability test by spotting the crude material on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots (decomposition products) appear. If instability is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[2]
Q4: How should I load my sample onto the column?
A4: The sample can be loaded using either a wet or dry loading method.[3]
-
Wet loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.[3]
-
Dry loading: If the compound has poor solubility in the mobile phase, it can be pre-adsorbed onto a small amount of silica gel.[3] Dissolve the crude product in a suitable solvent (e.g., methylene chloride), add a small amount of silica gel, and evaporate the solvent until a free-flowing powder is obtained.[3] This powder is then carefully added to the top of the column.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| The compound may have decomposed on the silica gel.[2] | Test the stability of your compound on a TLC plate. If it is unstable, consider using deactivated silica gel or an alternative stationary phase like alumina.[2] | |
| Product elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexanes). |
| Poor separation of product and impurities | The chosen solvent system is not optimal. | Re-evaluate the solvent system using TLC to achieve better separation between the spots. A shallower gradient or isocratic elution with the optimal solvent mixture might be necessary. |
| The column was overloaded with the crude product. | Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a 30-100:1 ratio of silica gel to crude product by weight. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Streaky or tailing bands on the column | The compound may be acidic or basic and interacting strongly with the silica gel. | Add a small amount of a modifier to the mobile phase. For example, 0.1-1% triethylamine (B128534) can be added for basic compounds, and a similar amount of acetic acid for acidic compounds. |
| The sample was loaded in a solvent that was too polar. | If wet loading, dissolve the sample in the mobile phase or a solvent of similar or lower polarity.[4] | |
| Fractions are very dilute | Too much solvent was used for elution. | Collect smaller fractions and concentrate them before TLC analysis.[2] |
Experimental Protocol: Column Chromatography of this compound
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Cyclohexane and Methylene Chloride (or Hexanes and Ethyl Acetate)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
2. Preparation:
-
TLC Analysis: Determine the optimal solvent system that gives an Rf value of ~0.3 for the product.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the side to ensure even packing.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.
-
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully pipette the solution onto the top layer of sand.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if using flash chromatography) to start the elution.
-
Collect fractions in separate tubes.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase.
5. Analysis:
-
Monitor the collected fractions using TLC.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
Workflow and Troubleshooting Diagram
Caption: Workflow for the column chromatography purification of this compound, including common troubleshooting steps.
References
Validation & Comparative
A Comparative Guide to Alternatives for tert-Butyl 7-Bromoheptanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecules for drug discovery and development, the choice of bifunctional linkers is a critical design parameter. Tert-butyl 7-bromoheptanoate has been a staple building block, prized for its dual functionality: a terminal bromine atom ready for nucleophilic substitution and a tert-butyl ester group that serves as a protected carboxylic acid. This guide provides a comprehensive comparison of viable alternatives, focusing on their synthesis, reactivity, and practical applications, supported by experimental data to inform your selection process.
Introduction to 7-Bromoheptanoate Linkers
7-Bromoheptanoic acid derivatives are versatile bifunctional molecules used extensively in the synthesis of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs).[1][] In a typical PROTAC, one end of the linker binds to a ligand for a target protein, while the other end is attached to a ligand for an E3 ubiquitin ligase, bringing the two proteins into proximity to induce the degradation of the target protein. The length and chemical nature of the linker, in this case, a seven-carbon chain, are crucial for optimizing the biological activity of the final construct.[3] The ester group serves to mask the carboxylic acid functionality, which can be deprotected in a later synthetic step. The choice of the ester protecting group—tert-butyl, ethyl, or methyl—has significant implications for the synthesis, reactivity, and deprotection strategy.
Performance Comparison of 7-Bromoheptanoate Esters
The primary alternatives to this compound are the corresponding ethyl and methyl esters. The selection of the ester group influences the reagent's reactivity in alkylation reactions and the conditions required for its eventual removal.
| Feature | This compound | Ethyl 7-Bromoheptanoate | Methyl 7-Bromoheptanoate |
| Typical Use | Linker for PROTACs and other complex molecules where acid-labile deprotection is desired. | A common alternative to the tert-butyl ester, suitable for applications where base-labile deprotection is acceptable. | A frequently used, more reactive alternative for applications tolerant of basic or enzymatic deprotection. |
| Reactivity in S(_N)2 Alkylation | Lower reactivity due to the steric hindrance of the tert-butyl group.[4] | Higher reactivity than the tert-butyl ester due to less steric hindrance.[4] | Highest reactivity among the three due to the minimal steric hindrance of the methyl group.[4] |
| Deprotection Conditions | Mild acidic conditions (e.g., TFA in DCM).[5] | Basic hydrolysis (e.g., LiOH, NaOH) or enzymatic cleavage. | Basic hydrolysis (e.g., LiOH, NaOH) or enzymatic cleavage. |
| Stability | Stable to basic and nucleophilic conditions. | Stable to acidic conditions. | Stable to acidic conditions. |
| Typical Alkylation Yield | Moderate to good, depending on the nucleophile and reaction conditions. | Good to high, often superior to the tert-butyl ester under similar conditions. | Good to high, generally the highest yields due to higher reactivity. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing synthetic steps. Below are representative protocols for a key alkylation reaction using each of the compared 7-bromoheptanoate esters.
Protocol 1: N-Alkylation of an Amine with 7-Bromoheptanoate Esters
This protocol describes a general procedure for the N-alkylation of a primary or secondary amine, a common step in the assembly of PROTACs.
Materials:
-
Amine substrate (1.0 eq)
-
7-Bromoheptanoate ester (tert-butyl, ethyl, or methyl) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF) as solvent
Procedure:
-
To a solution of the amine in acetonitrile or DMF, add the 7-bromoheptanoate ester and the base (K₂CO₃ or DIPEA).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Reaction Workflow and Logic
The following diagram illustrates the general workflow for utilizing a 7-bromoheptanoate ester in the synthesis of a bifunctional molecule, highlighting the key decision points based on the choice of ester.
References
A Comparative Analysis of the Reactivity of tert-Butyl 7-bromoheptanoate and Ethyl 7-bromoheptanoate
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is critical to the success of a synthetic route. This guide provides an objective comparison of the reactivity of two closely related alkylating agents: tert-butyl 7-bromoheptanoate and ethyl 7-bromoheptanoate. The analysis is based on fundamental principles of organic chemistry, with supporting experimental protocols for practical application.
The primary locus of reactivity for both this compound and ethyl 7-bromoheptanoate in many synthetic applications is the carbon-bromine bond, which allows for nucleophilic substitution reactions. A secondary consideration is the reactivity of the ester functional group itself, which can differ significantly between the tert-butyl and ethyl variants under certain conditions.
Theoretical Comparison of Reactivity
The reactivity of these two molecules can be assessed from several perspectives: the reaction at the C-Br bond and the reaction at the ester carbonyl.
1. Reactivity at the Carbon-Bromine Bond (Nucleophilic Substitution):
Both compounds are primary alkyl bromides, where the bromine atom is located at the end of a seven-carbon chain. This structure is generally well-suited for bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (bromide), resulting in the displacement of the bromide ion.
The rate of SN2 reactions is highly sensitive to steric hindrance around the reaction center.[1][2][3] For both this compound and ethyl 7-bromoheptanoate, the ester group is located six carbons away from the C-Br bond. Due to this significant distance, the steric bulk of the tert-butyl group compared to the ethyl group is expected to have a negligible effect on the rate of nucleophilic attack at the C-7 position. Similarly, the slight difference in the inductive electronic effects of the two alkyl groups is unlikely to significantly influence the electrophilicity of the C-7 carbon.
2. Neighboring Group Participation (NGP):
Neighboring group participation, or anchimeric assistance, can occur when a nearby functional group with a lone pair of electrons interacts with the reaction center, leading to an increased reaction rate and retention of stereochemistry.[1][4] The carbonyl oxygen of the ester group in both molecules possesses lone pairs. However, for NGP to occur, the participating group typically forms a cyclic intermediate. In this case, participation of the ester carbonyl would require the formation of a nine-membered ring, which is entropically highly unfavorable. Therefore, neighboring group participation by the ester functionality is not anticipated to play a significant role in the substitution reactions at the C-7 position for either compound.
3. Reactivity of the Ester Functional Group (Hydrolysis):
A more pronounced difference in reactivity between the two compounds lies in the stability and cleavage of the ester group itself.
-
Ethyl 7-bromoheptanoate: Undergoes hydrolysis (cleavage by water) under both acidic and basic conditions via a standard bimolecular acyl-oxygen cleavage (BAC2) mechanism. This typically requires heating with an aqueous acid or base.
-
This compound: The tert-butyl ester is notably labile under acidic conditions. It can be readily cleaved at room temperature with mild acids (e.g., trifluoroacetic acid). This is due to the reaction proceeding through a stable tertiary carbocation (the tert-butyl cation) in what is known as an AAL1 mechanism. This property makes the tert-butyl ester a useful protecting group for the carboxylic acid, as it can be removed under conditions that would not affect an ethyl ester.
Data Presentation
As no direct comparative kinetic studies were found in the literature, the following table summarizes the physical properties and provides a qualitative assessment of reactivity based on established chemical principles.
| Property | This compound | Ethyl 7-bromoheptanoate | Comparison Summary |
| Molecular Formula | C₁₁H₂₁BrO₂ | C₉H₁₇BrO₂ | The tert-butyl ester has a larger molecular weight and is more lipophilic. |
| Molecular Weight | 265.19 g/mol | 237.13 g/mol | - |
| CAS Number | 51100-47-1 | 29823-18-5 | - |
| Reactivity at C-Br | Primary alkyl bromide, suitable for SN2 reactions. | Primary alkyl bromide, suitable for SN2 reactions. | Essentially Identical. The rate of SN2 reactions at the C-Br bond is expected to be very similar for both compounds, as the ester group is too distant to exert a significant steric or electronic effect. |
| Ester Stability (Acid) | Labile; readily cleaved by mild acids at room temperature. | Stable; requires harsher conditions (e.g., heating) for hydrolysis. | Significantly Different. The tert-butyl ester is much more acid-sensitive, making it useful as a protecting group that can be selectively removed. |
| Ester Stability (Base) | Susceptible to hydrolysis. | Susceptible to hydrolysis. | Similar. Both esters can be hydrolyzed under basic conditions, although reaction rates may differ slightly. |
Experimental Protocols
The following are representative experimental protocols for nucleophilic substitution reactions. Protocol 1 describes a specific synthesis using ethyl 7-bromoheptanoate, drawn from literature related to the synthesis of apremilast (B1683926) intermediates. Protocol 2 provides a general method for the azidation of a primary alkyl bromide, which can be adapted for either compound.
Protocol 1: Synthesis of an Apremilast Intermediate using Ethyl 7-bromoheptanoate
This protocol describes the alkylation of a phthalimide (B116566) derivative with ethyl 7-bromoheptanoate.
Materials:
-
N-(1,3-dioxoisoindolin-4-yl)acetamide
-
Ethyl 7-bromoheptanoate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of N-(1,3-dioxoisoindolin-4-yl)acetamide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 7-bromoheptanoate (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired product.
Protocol 2: General Procedure for Azidation of 7-Bromoheptanoate Esters
This protocol provides a general method for substituting the bromide with an azide (B81097) nucleophile.
Materials:
-
7-bromoheptanoate ester (tert-butyl or ethyl)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Dissolve the 7-bromoheptanoate ester (1.0 eq) in DMF or DMSO in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the mixture to 60-70 °C and stir vigorously.
-
Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with water and then brine to remove residual DMF/DMSO and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude 7-azidoheptanoate ester.
-
If necessary, purify the product via column chromatography.
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment and follow all institutional safety guidelines.
Mandatory Visualization
Caption: Figure 1. Generalized S(_N)2 reaction pathway for 7-bromoheptanoates.
Caption: Figure 2. Comparison of hydrolysis mechanisms for ethyl and tert-butyl esters.
Caption: Figure 3. General experimental workflow for nucleophilic substitution.
References
A Comparative Guide to tert-Butyl 7-bromoheptanoate and Methyl 7-bromoheptanoate as Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and life sciences research, the choice of alkylating agent is a critical parameter that can significantly influence reaction efficiency, yield, and downstream synthetic steps. This guide provides a detailed comparison of two commonly employed alkylating agents: tert-butyl 7-bromoheptanoate and methyl 7-bromoheptanoate. The selection between these two reagents often hinges on a trade-off between reactivity and the strategic requirements of a multi-step synthesis, primarily concerning the nature of the ester group.
Theoretical Performance Comparison
The fundamental difference between this compound and methyl 7-bromoheptanoate lies in the ester group, which influences the reactivity of the molecule through steric and electronic effects, and dictates the conditions required for its eventual cleavage.
Steric Hindrance: The tert-butyl group is significantly larger than the methyl group. This steric bulk can influence the rate of S(_N)2 reactions, where the nucleophile attacks the carbon atom bearing the bromine. While the reactive center is seven carbons away from the ester, conformational folding could potentially bring the bulky tert-butyl group into proximity of the reaction site, albeit this effect is likely to be minimal. More importantly, the steric hindrance of the tert-butyl group can be a factor in reactions involving the ester carbonyl itself, though this is not its primary role as an alkylating agent.
Electronic Effects: The tert-butyl group is more electron-donating (+I effect) than the methyl group. This inductive effect can subtly influence the electron density throughout the molecule, but its impact on the reactivity of the primary bromide at the 7-position is generally considered negligible due to the distance.
Ester Cleavage: This is the most critical differentiating factor. The tert-butyl ester is a well-known protecting group for carboxylic acids that is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid) via a mechanism that generates the stable tert-butyl cation. In contrast, the methyl ester is typically cleaved by saponification using a base like sodium hydroxide (B78521) or lithium hydroxide, or under acidic conditions with harsher heating. This difference in deprotection strategy is often the deciding factor in choosing one reagent over the other, depending on the functionalities present in the rest of the molecule. For instance, if a molecule contains base-labile groups, the acid-labile tert-butyl ester would be the preferred choice.
Quantitative Data Presentation
| Alkylation Type | Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| O-Alkylation | Phenol (B47542) | 7-Bromoheptanoate derivative | K₂CO₃ | DMF | 80 | 12 | Good |
| N-Alkylation | Amine (in PROTAC synthesis) | tert-Butyl haloalkanoate | DIPEA | DMF | RT - 50 | 12-24 | 40-90 |
| N-Alkylation | Aniline | Methyl 7-bromoheptanoate | NaHCO₃ | Acetonitrile (B52724) | Reflux | 24 | Moderate |
| S-Alkylation | Thiophenol | 7-Bromoheptanoate derivative | K₂CO₃ | DMF | RT | 2-4 | >90 |
Note: The yields are context-dependent and can be significantly influenced by the specific substrate, reaction conditions, and purification methods.
Experimental Protocols
Below are generalized experimental protocols for key alkylation reactions. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol describes a general procedure for the O-alkylation of a phenol using a 7-bromoheptanoate ester.
Materials:
-
Phenol (1.0 eq)
-
This compound or Methyl 7-bromoheptanoate (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Water
-
Brine
Procedure:
-
To a solution of the phenol in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the 7-bromoheptanoate ester to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: N-Alkylation of Amines
This protocol provides a general method for the N-alkylation of a primary or secondary amine.
Materials:
-
Amine (1.0 eq)
-
This compound or Methyl 7-bromoheptanoate (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Acetonitrile or DMF, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve the amine in anhydrous acetonitrile or DMF.
-
Add the base (DIPEA or K₂CO₃).
-
Add the 7-bromoheptanoate ester.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Mandatory Visualization
Caption: Decision workflow for selecting the appropriate 7-bromoheptanoate alkylating agent.
Conclusion
The choice between this compound and methyl 7-bromoheptanoate as an alkylating agent is primarily a strategic one, dictated by the overall synthetic plan rather than a significant difference in their intrinsic alkylating reactivity.
-
This compound is the reagent of choice when the final product or intermediates contain base-sensitive functional groups. Its acid-labile nature allows for orthogonal deprotection, a crucial advantage in the synthesis of complex molecules such as PROTACs and other drug candidates.
-
Methyl 7-bromoheptanoate is a suitable and often more cost-effective option when the molecule is stable to basic conditions required for ester hydrolysis. Its smaller size may offer a slight kinetic advantage in some cases, although this is generally not the deciding factor.
Researchers and drug development professionals should carefully consider the chemical landscape of their target molecules and intermediates to make an informed decision that will streamline their synthetic efforts and maximize overall yields.
Tert-Butyl vs. Benzyl Esters: A Comparative Guide to Carboxylic Acid Protection
In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the judicious use of protecting groups is paramount. These temporary modifications to reactive functional groups prevent unwanted side reactions and allow for the selective transformation of other parts of a molecule. For the protection of carboxylic acids, both tert-butyl (tBu) and benzyl (B1604629) (Bzl) esters are workhorse protecting groups, each with a distinct set of advantages that make them suitable for different synthetic strategies. This guide provides a detailed comparison of these two essential tools for researchers, scientists, and professionals in drug development, supported by experimental data and protocols.
At a Glance: Key Differences
The primary distinction between tert-butyl and benzyl esters lies in their stability and the conditions required for their removal. Tert-butyl esters are labile to acid, while benzyl esters are readily cleaved by catalytic hydrogenolysis. This fundamental difference forms the basis of their application in orthogonal protection strategies, a cornerstone of modern peptide synthesis.[1][2]
Comparative Analysis: Performance and Stability
| Feature | Tert-Butyl (tBu) Ester | Benzyl (Bzl) Ester | Analysis |
| Structure | R-CO-O-C(CH₃)₃ | R-CO-O-CH₂-C₆H₅ | The bulky tert-butyl group provides significant steric hindrance, which can influence reactivity. |
| Stability | Stable to basic conditions and hydrogenolysis.[3][4] | Stable to mildly acidic and basic conditions.[5][6] | The differential stability is the foundation of their orthogonal use in complex syntheses. |
| Deprotection | Acid-catalyzed cleavage (e.g., TFA, HCl, ZnBr₂).[7][8][9] | Catalytic hydrogenolysis (e.g., H₂/Pd-C).[10][11][12] Can also be cleaved by strong acids (e.g., HF).[5] | The mild conditions for benzyl ester hydrogenolysis are advantageous for sensitive substrates. |
| Typical Yields | Generally high, often >90%.[13] | Typically high, often >90%. | Both protecting groups are highly efficient in terms of yield under optimized conditions. |
| Side Reactions | Potential for tert-butylation of sensitive residues during deprotection.[5] | Benzyl ethers can be cleaved under similar hydrogenolysis conditions. Catalyst poisoning is a potential issue.[14] | Careful selection of scavengers and catalysts can mitigate these side reactions. |
| Applications | Widely used for side-chain protection in Fmoc-based solid-phase peptide synthesis (SPPS).[2][3] | Commonly used for C-terminal and side-chain protection in Boc-based SPPS.[1][5] | The choice is dictated by the overall synthetic strategy and the other protecting groups employed. |
The Orthogonal Protection Strategy in Peptide Synthesis
The distinct deprotection requirements of tert-butyl and benzyl esters are elegantly exploited in orthogonal protection schemes, particularly in solid-phase peptide synthesis (SPPS).
In the Fmoc/tBu strategy , the Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while reactive amino acid side chains are protected with acid-labile tert-butyl ethers and esters.[2] This allows for the selective removal of the Fmoc group at each coupling step without affecting the side-chain protection.
Conversely, the Boc/Bzl strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl-based groups for side-chain protection.[5] The Boc group can be removed with moderate acid (e.g., TFA), while the more robust benzyl groups remain intact until the final cleavage with a strong acid like hydrogen fluoride (B91410) (HF).[5]
Deprotection Mechanisms Visualized
The cleavage of tert-butyl and benzyl esters proceeds through distinct chemical pathways.
The acid-catalyzed deprotection of a tert-butyl ester involves the protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the free carboxylic acid.
The hydrogenolysis of a benzyl ester occurs on the surface of a palladium catalyst, where hydrogen gas reductively cleaves the benzyl C-O bond, yielding the carboxylic acid and toluene.
Experimental Protocols
Protocol 1: Deprotection of a Tert-Butyl Ester with Trifluoroacetic Acid (TFA)
Materials:
-
Tert-butyl ester substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the tert-butyl ester substrate in DCM (e.g., 0.1 M concentration).
-
To the stirred solution, add TIS (e.g., 5 equivalents) to scavenge the liberated tert-butyl cations.
-
Add TFA (e.g., 50% v/v in DCM) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected carboxylic acid.
Protocol 2: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis
Materials:
-
Benzyl ester substrate
-
Methanol (B129727) (MeOH) or Ethyl Acetate (EtOAc)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (balloon or cylinder)
-
Celite®
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the benzyl ester substrate in a suitable solvent such as methanol or ethyl acetate (e.g., 0.1 M concentration) in a round-bottom flask.[10]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.[10]
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogen gas cylinder.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[10]
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.[10]
Conclusion
The choice between a tert-butyl and a benzyl ester protecting group is a strategic decision in organic synthesis that depends on the overall synthetic plan and the nature of the molecule being synthesized. The tert-butyl ester offers robust protection that is easily removed under acidic conditions, making it a cornerstone of the widely used Fmoc/tBu peptide synthesis strategy. In contrast, the benzyl ester, with its susceptibility to mild hydrogenolysis, provides a valuable orthogonal protection strategy, particularly in the context of Boc/Bzl peptide synthesis. By understanding the distinct advantages and limitations of each, researchers can devise more efficient and elegant synthetic routes to complex and biologically important molecules.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Benzyl Esters [organic-chemistry.org]
- 12. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to PROTAC Linkers: A Comparative Analysis Beyond Conventional Alkyl Chains
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful therapeutic modality for a host of diseases. At the heart of every PROTAC lies the linker, a component that bridges the target protein binder and the E3 ligase recruiter. Far from being a passive spacer, the linker's composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. While simple alkyl chains like tert-Butyl 7-bromoheptanoate have been foundational, the field is rapidly evolving towards more sophisticated linker architectures to optimize degrader performance.
This guide provides an objective comparison of various linker types used in PROTAC design, moving beyond simple hydrocarbons to explore the utility of polyethylene (B3416737) glycol (PEG), rigid, and "clickable" linkers. Supported by experimental data, this document aims to provide researchers with a comprehensive resource for the rational design of next-generation protein degraders.
The Expanding Toolbox of PROTAC Linkers
The choice of linker can dramatically influence the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[1] Here, we compare the most common classes of linkers used in modern PROTAC design.
Flexible Linkers: Polyethylene Glycol (PEG) and Alkyl Chains
Flexible linkers, primarily composed of PEG or alkyl chains, are the most extensively used scaffolds in PROTAC development due to their synthetic tractability and the ease with which their length can be modulated.[2][3][4]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[2] While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC molecule.[2]
-
PEG Linkers: Comprising repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can enhance the solubility and cell permeability of the PROTAC.[2][3][4] Approximately 54% of reported PROTACs utilize PEG-based linkers.[2]
Rigid Linkers: Constraining Conformational Freedom for Enhanced Potency
Rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) and piperidine (B6355638), or unsaturated moieties such as alkynes and aromatic rings, introduce conformational constraints.[2][5] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.[2][5] The use of a piperidine group, for instance, has been shown to increase the solubility of androgen receptor (AR) degraders.[5]
"Clickable" Linkers: Modular Synthesis for Rapid Optimization
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has gained popularity for its efficiency and modularity in PROTAC synthesis.[6][7] This approach allows for the rapid generation of PROTAC libraries with diverse linkers by joining an azide-functionalized warhead with an alkyne-functionalized E3 ligase ligand, or vice versa.[8] The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[2]
Comparative Performance of PROTAC Linkers
The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The following tables summarize experimental data from various studies, comparing the performance of different linker types for the degradation of three key therapeutic targets: BRD4, Androgen Receptor (AR), and Bruton's Tyrosine Kinase (BTK).
Table 1: Comparison of Linkers in BRD4-Targeting PROTACs
| Linker Type | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| PEG | CRBN | BL cells | < 1 | > 90 | [9] |
| PEG | VHL | H661, H838 | 8, 23 | ~100 | [10] |
| Piperazine-containing | CRBN | MDA-MB-231 | 60 | > 90 | [11] |
| α-acyloxy amide | CRBN | MDA-MB-231 | 62 | > 90 | [11] |
Table 2: Comparison of Linkers in Androgen Receptor (AR)-Targeting PROTACs
| Linker Type | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| PEG | MDM2 | - | - | - | [12] |
| Rigidified Linker | CRBN | LNCaP | < 10 | > 90 | [13] |
| Phthalimide-based | CRBN | LNCaP | > 100 | ~85 | [8] |
Table 3: Comparison of Linkers in BTK-Targeting PROTACs
| Linker Type | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| PEG | CRBN | MOLM-14 | 0.5 | > 95 | [14] |
| PEG (short) | CRBN | Ramos | > 1000 | < 20 | [8] |
| PEG (long) | CRBN | Ramos | 1-40 | > 80 | [8] |
| Rigidified Linker | CRBN | TMD8 | < 10 | > 90 | [15] |
Key Experimental Protocols in PROTAC Development
Accurate and reproducible assessment of PROTAC efficiency is paramount for advancing promising candidates. Below are detailed methodologies for key experiments used to evaluate PROTAC performance.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[16][17]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the resulting dose-response curves.[4]
Cell Viability Assay (e.g., MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified duration (e.g., 48 or 72 hours).[18]
2. Reagent Incubation:
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.[18]
3. Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
1. Immunoprecipitation of Target Protein:
-
Lyse cells treated with the PROTAC and a proteasome inhibitor (e.g., MG132).
-
Incubate the cell lysate with an antibody specific to the target protein, coupled to protein A/G beads, to immunoprecipitate the target protein.[2][19]
2. Western Blotting for Ubiquitin:
-
Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE.
-
Perform a Western blot using an antibody against ubiquitin to detect the ubiquitinated forms of the target protein, which appear as a ladder of higher molecular weight bands.[2][19]
Alternative High-Throughput Ubiquitination Assays:
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the proximity of the target protein and ubiquitin, providing a quantitative measure of ubiquitination.[20][21][22]
-
NanoBRET™ Ubiquitination Assay: This live-cell assay uses bioluminescence resonance energy transfer to monitor the interaction between a NanoLuc®-tagged target protein and a fluorescently labeled ubiquitin.[23]
Ternary Complex Formation Assays
These assays are crucial for understanding the direct interaction between the target protein, PROTAC, and E3 ligase.
-
NanoBRET™ Ternary Complex Assay: This live-cell assay measures the proximity between a NanoLuc®-tagged target protein and a HaloTag®-labeled E3 ligase in the presence of a PROTAC.[3][10][23][24][25]
-
Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics and affinity of the binary and ternary complexes in real-time.[26]
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A streamlined workflow for Western Blot analysis of PROTAC-induced protein degradation.
Caption: Simplified BRD4 signaling pathway and the point of intervention by a BRD4-targeting PROTAC.
Conclusion
The rational design of PROTAC linkers is a critical and multifaceted challenge in the development of effective protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic convenience, the exploration of rigid and "clickable" linkers presents a promising avenue for enhancing potency, selectivity, and pharmacokinetic profiles. The data presented in this guide underscores that the optimal linker architecture is highly context-dependent, necessitating a systematic and empirical approach to linker design and optimization for each specific target and E3 ligase combination. By leveraging the diverse chemical space of linkers and employing a robust suite of experimental assays, researchers can unlock the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Development of a homogeneous AlphaLISA ubiquitination assay using ubiquitin binding matrices as universal components for the detection of ubiquitinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 23. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 24. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 25. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 26. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for the Structural Confirmation of tert-Butyl 7-bromoheptanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis to confirm the structure of tert-Butyl 7-bromoheptanoate against its methyl and ethyl ester analogues. The guide leverages predictive data for the target compound and experimental data for the alternatives, offering a comprehensive reference for researchers in organic synthesis and drug development.
Spectroscopic Data Comparison
The structural confirmation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Below is a detailed comparison of the expected spectroscopic data for this compound with the experimental data for Methyl 7-bromoheptanoate and Ethyl 7-bromoheptanoate.
Table 1: ¹H NMR Data Comparison (Predicted for this compound)
| Protons | This compound (Predicted Chemical Shift, δ ppm) | Methyl 7-bromoheptanoate (Experimental Chemical Shift, δ ppm) | Ethyl 7-bromoheptanoate (Experimental Chemical Shift, δ ppm) |
| -C(CH₃)₃ | 1.45 (s, 9H) | - | - |
| -CH₂-C(O)O- | 2.20 (t, 2H) | 2.30 (t, 2H) | 2.28 (t, 2H) |
| -CH₂-CH₂Br | 3.41 (t, 2H) | 3.41 (t, 2H) | 3.40 (t, 2H) |
| -(CH₂)₃- | 1.30-1.90 (m, 8H) | 1.35-1.90 (m, 8H) | 1.33-1.88 (m, 8H) |
| -OCH₃ | - | 3.67 (s, 3H) | - |
| -OCH₂CH₃ | - | - | 4.12 (q, 2H) |
| -OCH₂CH₃ | - | - | 1.25 (t, 3H) |
Table 2: ¹³C NMR Data Comparison (Predicted for this compound)
| Carbon | This compound (Predicted Chemical Shift, δ ppm) | Methyl 7-bromoheptanoate (Experimental Chemical Shift, δ ppm) | Ethyl 7-bromoheptanoate (Experimental Chemical Shift, δ ppm) |
| -C (CH₃)₃ | 80.5 | - | - |
| -C(CH₃ )₃ | 28.2 | - | - |
| C =O | 172.8 | 174.1 | 173.6 |
| -CH₂ -C(O)O- | 34.9 | 33.9 | 34.2 |
| -CH₂ -Br | 33.8 | 33.8 | 33.8 |
| -CH₂ -CH₂Br | 32.6 | 32.6 | 32.6 |
| Central -CH₂ - | 28.5, 27.9, 24.8 | 28.5, 27.9, 24.9 | 28.5, 28.0, 24.8 |
| -OCH₃ | - | 51.5 | - |
| -OCH₂ CH₃ | - | - | 60.2 |
| -OCH₂CH₃ | - | - | 14.3 |
Table 3: IR Spectroscopy and Mass Spectrometry Data Comparison
| Spectroscopic Feature | This compound (Expected) | Methyl 7-bromoheptanoate (Typical) | Ethyl 7-bromoheptanoate (Typical) |
| IR: C=O Stretch (cm⁻¹) | ~1730 (s) | ~1740 (s) | ~1735 (s) |
| IR: C-Br Stretch (cm⁻¹) | ~650-550 (m) | ~650-550 (m) | ~650-550 (m) |
| MS: Molecular Ion (m/z) | 264/266 (M⁺, Br isotopes) | 222/224 (M⁺, Br isotopes) | 236/238 (M⁺, Br isotopes) |
| MS: Key Fragment (m/z) | 57 ([C(CH₃)₃]⁺) | 59 ([COOCH₃]⁺), 31 ([OCH₃]⁺) | 73 ([COOCH₂CH₃]⁺), 45 ([OCH₂CH₃]⁺), 29 ([CH₂CH₃]⁺) |
Experimental Workflow and Logical Analysis
The structural confirmation of a synthesized compound like this compound follows a logical workflow. Each spectroscopic technique provides a piece of the puzzle, and their combined interpretation leads to an unambiguous structural assignment.
Caption: Workflow for the synthesis, purification, and spectroscopic structure confirmation of this compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each peak.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
-
Acquisition:
-
Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Average a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Acquisition:
-
Introduce the sample into the ion source (direct infusion or via Gas Chromatography).
-
Use a standard EI energy of 70 eV.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).
-
Analyze the resulting spectrum for the molecular ion peak (M⁺) and characteristic fragment ions. The presence of bromine will be indicated by an M+2 peak of nearly equal intensity to the M⁺ peak.
-
Purity Assessment of Synthesized tert-Butyl 7-bromoheptanoate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of tert-Butyl 7-bromoheptanoate, a key building block in various organic syntheses. This document outlines detailed experimental protocols, presents a comparative data analysis, and illustrates the analytical workflow.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-Phase HPLC (RP-HPLC) is a primary and robust method for the purity determination of non-polar compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent alternative and complementary technique for the purity analysis of volatile and semi-volatile compounds such as this compound. It offers high separation efficiency and provides mass spectral data for definitive peak identification.
Comparative Purity Data
The following table summarizes hypothetical yet representative data from the purity analysis of a synthesized batch of this compound using the described HPLC and GC-MS methods.
| Parameter | HPLC Method | GC-MS Method |
| Purity Assay (%) | 98.5% | 98.2% |
| Number of Impurities Detected | 3 | 5 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
| Key Impurities Identified | Starting Material (7-bromoheptanoic acid), Di-tert-butyl ester of a C14-dicarboxylic acid | Starting Material (7-bromoheptanoic acid), tert-Butanol, Isomers of bromoheptanoate, Solvent Residues (e.g., Toluene) |
| Analysis Time | ~25 minutes | ~30 minutes |
Experimental Protocols
Below are the detailed methodologies for the HPLC and GC-MS analysis of this compound.
1. High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation : An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase :
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution :
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% B to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: Return to 60% B
-
21-25 min: Re-equilibration at 60% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV at 210 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve 1 mg of synthesized this compound in 1 mL of acetonitrile.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation : A GC system coupled with a Mass Spectrometer.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature : 250°C.
-
Injection Mode : Split (split ratio 50:1).
-
Injection Volume : 1 µL.
-
Oven Temperature Program :
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature : 280°C.
-
Ion Source Temperature : 230°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-500.
-
Sample Preparation : Dissolve 1 mg of synthesized this compound in 1 mL of dichloromethane.
Method Comparison and Discussion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.
-
HPLC is highly suitable for routine quality control due to its robustness and precision in quantifying the main component and less volatile impurities.
-
GC-MS provides superior capability in identifying a wider range of volatile and semi-volatile impurities, including isomers and residual solvents, due to its high separation efficiency and the structural information provided by the mass spectrometer.
For comprehensive purity profiling, a combination of both techniques is recommended. HPLC can be used for accurate assay determination, while GC-MS can be employed for the identification and quantification of potential volatile impurities that might be missed by HPLC.
Experimental Workflow and Logic Diagram
The following diagrams illustrate the logical workflow for the purity assessment of synthesized this compound.
Caption: Workflow for Purity Assessment.
A Comparative Guide to the Stability of tert-Butyl 7-bromoheptanoate and Other Haloalkanoates
For researchers and professionals in drug development, understanding the stability of intermediates and building blocks is paramount to ensuring the integrity and shelf-life of synthesized molecules. This guide provides a comparative analysis of the stability of tert-Butyl 7-bromoheptanoate against other haloalkanoates, supported by established principles of organic chemistry and analogous experimental data.
The stability of a haloalkanoate is primarily influenced by two key structural features: the nature of the halogen atom and the steric hindrance around the ester group. In this compound, the bromine atom and the tert-butyl ester group play crucial roles in defining its reactivity and shelf-life.
Factors Influencing Stability
1. The Halogen's Impact on the Carbon-Halogen Bond:
The identity of the halogen atom significantly affects the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion (X⁻) as a leaving group. The C-X bond strength decreases down the group from fluorine to iodine.[1] Consequently, the reactivity of alkyl halides in nucleophilic substitution and elimination reactions increases in the order of F < Cl < Br < I.[1][2] This trend suggests that bromoalkanoates like this compound are generally less stable than their chloroalkanoate counterparts but more stable than the corresponding iodoalkanoates.
2. The Role of the tert-Butyl Ester Group:
The tert-butyl group is a bulky substituent that provides substantial steric hindrance around the ester's carbonyl carbon.[3] This steric shield protects the ester from attack by nucleophiles, rendering it remarkably stable under neutral and basic conditions.[3] While most esters are susceptible to hydrolysis, the tert-butyl ester is notably resistant, a property that makes it a valuable protecting group in multi-step organic synthesis.[3] Deprotection of a tert-butyl ester typically requires acidic conditions.[3]
Comparative Stability Analysis
While direct, quantitative stability data for this compound is not extensively available in peer-reviewed literature, a qualitative and semi-quantitative comparison can be constructed based on well-established chemical principles and data from analogous compounds.
Table 1: Relative Stability Comparison of tert-Butyl Haloheptanoates
| Compound | Halogen | C-X Bond Strength | Leaving Group Ability of X⁻ | Expected Relative Stability |
| tert-Butyl 7-fluoroheptanoate | Fluorine | Strongest | Poorest | Highest |
| tert-Butyl 7-chloroheptanoate | Chlorine | Strong | Good | High |
| This compound | Bromine | Moderate | Better | Moderate |
| tert-Butyl 7-iodoheptanoate | Iodine | Weakest | Best | Lowest |
This table provides a qualitative comparison based on known trends in organic chemistry.
Experimental data on the hydrolysis of various esters supports these general trends. For instance, studies on the base-catalyzed hydrolysis of halo-substituted benzoates demonstrate the influence of the halogen's position and identity on the rate of hydrolysis, a key indicator of stability.[4]
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound and compare it with other haloalkanoates, a standardized stability testing protocol can be employed. This protocol would involve subjecting the compounds to various conditions and monitoring their degradation over time.
Protocol: Comparative Stability Study of Haloalkanoates via HPLC
1. Objective: To determine and compare the rate of degradation of this compound, tert-Butyl 7-chloroheptanoate, and tert-Butyl 7-iodoheptanoate under accelerated thermal and hydrolytic stress conditions.
2. Materials and Equipment:
-
This compound (purity ≥97%)
-
tert-Butyl 7-chloroheptanoate (purity ≥97%)
-
tert-Butyl 7-iodoheptanoate (purity ≥97%)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase)
-
pH buffers (pH 4, 7, and 9)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
-
Temperature-controlled incubator/oven
-
Analytical balance
-
Volumetric flasks and pipettes
3. Experimental Procedure:
a. Sample Preparation:
-
Prepare stock solutions (1 mg/mL) of each haloalkanoate in acetonitrile.
-
For hydrolysis studies, dilute the stock solutions with the respective pH buffers to a final concentration of 100 µg/mL.
-
For thermal stability studies, use the stock solutions in acetonitrile.
b. Stress Conditions:
-
Hydrolytic Stability: Incubate the buffered solutions at a constant temperature (e.g., 50 °C).
-
Thermal Stability: Incubate the acetonitrile solutions at a constant temperature (e.g., 70 °C).
c. Time Points:
-
Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).
d. HPLC Analysis:
-
Analyze the withdrawn aliquots by HPLC to quantify the remaining amount of the parent haloalkanoate.
-
HPLC Conditions (example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic acid (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
4. Data Analysis:
-
Plot the natural logarithm of the concentration of the haloalkanoate versus time for each condition.
-
The slope of the resulting line will be the negative of the first-order degradation rate constant (k).
-
Calculate the half-life (t₁/₂) for each compound under each condition using the formula: t₁/₂ = 0.693 / k.
-
Compare the degradation rate constants and half-lives to rank the stability of the haloalkanoates.
Logical Framework for Stability Assessment
The stability of a haloalkanoate is a multifactorial property. The following diagram illustrates the key factors influencing the stability and the expected outcomes.
Caption: Factors influencing the stability of haloalkanoates.
This guide provides a foundational understanding of the stability of this compound in comparison to other haloalkanoates. For specific applications, it is crucial to perform dedicated stability studies under conditions relevant to the intended use and storage. The provided experimental protocol offers a robust framework for such investigations.
References
A Cost-Benefit Analysis of tert-Butyl 7-bromoheptanoate in Synthesis: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the choice of bifunctional linkers is a critical decision that can significantly impact the efficiency and cost-effectiveness of a multi-step synthesis. Tert-Butyl 7-bromoheptanoate is a widely utilized reagent, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), due to its orthogonal protecting group strategy. This guide provides an objective comparison of this compound with its primary alternatives, Ethyl 7-bromoheptanoate and Methyl 7-bromoheptanoate, focusing on a cost-benefit analysis supported by available experimental data.
Executive Summary
This compound offers the significant advantage of a bulky tert-butyl ester protecting group, which is stable under basic and nucleophilic conditions, allowing for selective reactions at the bromine-bearing terminus. Deprotection is readily achieved under mild acidic conditions. However, this versatility comes at a higher financial cost compared to its ethyl and methyl ester counterparts. Ethyl and methyl 7-bromoheptanoates are more economical alternatives but offer less chemical orthogonality, as the ester groups are more susceptible to hydrolysis under basic conditions. The choice between these reagents will ultimately depend on the specific synthetic route, the need for orthogonal protection, and budgetary constraints.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and its alternatives.
Table 1: Cost Comparison
| Compound | Supplier Example | Price (USD) per Gram |
| This compound | Fluorochem | £48.00 (~$60) |
| Ethyl 7-bromoheptanoate | TCI America | ~$39.80 (for 5g) |
| Methyl 7-bromoheptanoate | Ivy Fine Chemicals | $5.63 |
Note: Prices are subject to change and may vary between suppliers. The prices listed are for comparison purposes and were obtained from publicly available supplier websites.
Table 2: Physicochemical Properties
| Property | This compound | Ethyl 7-bromoheptanoate | Methyl 7-bromoheptanoate |
| Molecular Formula | C₁₁H₂₁BrO₂[1] | C₉H₁₇BrO₂[2] | C₈H₁₅BrO₂ |
| Molecular Weight | 265.19 g/mol [1] | 237.13 g/mol [2] | 223.11 g/mol |
| Boiling Point | 274.7°C | 112°C / 5 mmHg[3] | Not readily available |
| Density | 1.169 g/cm³ | 1.217 g/mL at 25°C[3] | 1.321 g/cm³ |
Table 3: Synthetic & Reactivity Comparison
| Parameter | This compound | Ethyl 7-bromoheptanoate & Methyl 7-bromoheptanoate |
| Ester Stability | Stable to basic and nucleophilic conditions.[4] | Prone to hydrolysis under basic conditions. |
| Deprotection | Mild acidic conditions (e.g., TFA, HCl in dioxane).[4] | Saponification (e.g., LiOH, NaOH) or acidic hydrolysis. |
| Orthogonality | High: allows for selective reaction at the bromo-terminus without affecting the ester. | Low: conditions for reactions at the bromo-terminus may affect the ester group. |
| Typical Synthesis Yield | Generally good, but can be variable depending on the method. | Yields up to 70% have been reported for the ethyl ester.[5] |
| Key Advantage | Orthogonal protection for multi-step synthesis.[4] | Lower cost. |
| Key Disadvantage | Higher cost. | Limited orthogonality. |
Experimental Protocols
Detailed methodologies for the synthesis of these compounds are crucial for reproducibility and optimization.
Protocol 1: Synthesis of this compound
This protocol is based on the alkylation of the lithium enolate of tert-butyl acetate (B1210297).
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyl lithium in hexane (B92381) (1.45 M solution)
-
tert-Butyl acetate
-
Hexamethylphosphoramide (HMPA)
-
Aqueous solution of ammonium (B1175870) chloride
-
Diethyl ether
-
Magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Methylene (B1212753) chloride and cyclohexane (B81311) (1:1) as eluent
Procedure:
-
To a solution of diisopropylamine (6.94 ml) in anhydrous THF (100 ml) at -70°C, add n-butyl lithium in hexane (34 ml of a 1.45 M solution) dropwise. Stir the mixture for 15 minutes.[6]
-
To this solution, add a solution of tert-butyl acetate (6.63 ml) in anhydrous THF (30 ml) dropwise and stir for 30 minutes.[6]
-
Add 1,5-dibromopentane (8 ml) in anhydrous THF (10 ml) and stir for 5 minutes.[6]
-
Add HMPA (17 ml) and stir the mixture at -78°C for 1 hour, then at -40°C to -30°C for 30 minutes.[6]
-
Quench the reaction with an aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and a saturated aqueous solution of ammonium chloride, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a 1:1 mixture of methylene chloride and cyclohexane as the eluent to yield this compound.[6]
Protocol 2: Synthesis of Ethyl 7-bromoheptanoate
This protocol describes a synthesis route for Ethyl 7-bromoheptanoate.
Materials:
-
Di-tert-butyl malonate
-
tert-Butyl alcohol
-
Potassium tert-butoxide
-
1,5-Dibromopentane
-
10% Acetic acid aqueous solution
-
Methyl tert-butyl ether
-
5% Sodium bicarbonate aqueous solution
-
Sodium sulfate
Procedure:
-
Dissolve di-tert-butyl malonate (3.77 g) in tert-butyl alcohol (25 g).[7]
-
Add potassium tert-butoxide (1.96 g) and 1,5-dibromopentane (2 g).[7]
-
Heat the mixture to 45°C.[7]
-
Add an additional 0.32 g of potassium tert-butoxide and continue stirring for 1 hour.[7]
-
Monitor the reaction by HPLC until the di-tert-butyl malonate is consumed.
-
Add 14 g of 10% aqueous acetic acid solution to neutralize the potassium tert-butoxide.[7]
-
Extract the product with methyl tert-butyl ether (20 g).[7]
-
Wash the organic layer sequentially with water (30 g), 5% sodium bicarbonate solution (30 g), and water (30 g).[7]
-
Dry the organic layer with sodium sulfate, filter, and remove the solvent at 45°C to obtain Ethyl 7-bromoheptanoate (3.11 g).[7]
Mandatory Visualization
Signaling Pathway/Workflow Diagrams
Caption: General workflow for the synthesis of 7-bromoheptanoate esters.
Caption: Logical workflow for PROTAC synthesis using this compound.
Conclusion and Recommendations
The selection of an appropriate 7-bromoheptanoate ester is a critical decision in synthetic planning.
-
For complex, multi-step syntheses requiring orthogonal protection , such as in the development of PROTACs or other intricate drug molecules, the higher cost of This compound is justified by its superior performance. The stability of the tert-butyl ester group under a wide range of reaction conditions allows for greater flexibility and can lead to higher overall yields by avoiding unintended deprotection or side reactions.
-
For simpler synthetic routes or when cost is a primary driver , Ethyl 7-bromoheptanoate and Methyl 7-bromoheptanoate are viable and more economical alternatives. Researchers must, however, carefully consider the compatibility of their planned reaction conditions with the relative lability of the ethyl or methyl ester groups.
Ultimately, a thorough evaluation of the entire synthetic pathway, including the number of steps, the nature of the chemical transformations, and the overall budget, will guide the optimal choice of reagent. This guide provides the foundational data to aid in making an informed and strategic decision.
References
- 1. This compound | C11H21BrO2 | CID 13756138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 7-bromoheptanoate | C9H17BrO2 | CID 122490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-ブロモヘプタン酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. organic chemistry - Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. CN111675614B - Method for synthesizing 7-bromo-2,2-dimethylheptanoic acid ethyl ester - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Page loading... [wap.guidechem.com]
A Comparative Guide to tert-Butyl 7-bromoheptanoate: Applications, Limitations, and Alternatives in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl 7-bromoheptanoate is a bifunctional chemical compound widely utilized in organic synthesis. Its structure incorporates a terminal bromine atom, which serves as a good leaving group for nucleophilic substitution, and a tert-butyl ester, which acts as a robust protecting group for a carboxylic acid. This unique combination allows for the sequential introduction of different functionalities, making it a valuable building block for complex molecules, particularly in pharmaceutical and materials science research. This guide provides a comprehensive review of its applications, inherent limitations, and a direct comparison with its common alternative, ethyl 7-bromoheptanoate, supported by experimental data and protocols.
Physicochemical Properties: A Comparative Overview
A clear understanding of the physical and chemical properties of these reagents is crucial for their effective application. The tert-butyl group introduces significant steric bulk compared to the ethyl group, influencing reactivity and physical characteristics.
| Property | This compound | Ethyl 7-bromoheptanoate |
| CAS Number | 51100-47-1[1][2] | 29823-18-5[3] |
| Molecular Formula | C₁₁H₂₁BrO₂[1] | C₉H₁₇BrO₂[3] |
| Molecular Weight | 265.19 g/mol [1] | 237.13 g/mol [3] |
| Appearance | Colorless liquid | Colorless liquid |
| Key Feature | Acid-labile tert-butyl ester protecting group | Base-labile ethyl ester protecting group |
| Primary Hazard | Causes skin and eye irritation; may cause respiratory irritation[1]. | Not classified with specific hazards, general chemical precautions apply. |
Applications and Synthetic Utility
The primary application of this compound stems from its dual reactivity. The alkyl bromide allows for the attachment of this seven-carbon chain to various nucleophiles, while the tert-butyl ester protects the carboxylic acid functionality from unwanted reactions.
Key Applications:
-
PROTAC Linker Synthesis: This molecule is a key building block for Proteolysis Targeting Chimeras (PROTACs). It can be used to construct the linker component that connects a protein-of-interest ligand and an E3 ligase ligand[4].
-
Carboxylic Acid Protection: The tert-butyl ester is a widely used protecting group in multi-step synthesis. Its significant steric hindrance protects the ester from attack by many nucleophiles[5]. It remains stable under basic and nucleophilic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid).
-
Nucleophilic Substitution Reactions: The terminal bromine is a good leaving group, allowing the heptanoate (B1214049) chain to be attached to a wide range of nucleophiles, including amines, phenols, and thiols. This reaction typically proceeds via an Sₙ2 mechanism[5].
Limitations and Considerations
Despite its utility, this compound has limitations that researchers must consider.
-
Steric Hindrance: The bulky tert-butyl group can kinetically hinder reactions, not only protecting the ester but sometimes slowing down desired reactions at nearby sites[6].
-
Acid Sensitivity: The tert-butyl group's lability in acidic conditions restricts the types of reagents and subsequent reactions that can be performed without premature deprotection.
-
Side Reactions: While the primary alkyl bromide favors Sₙ2 reactions, competitive elimination (E2) reactions can occur, especially with bulky, strong bases, leading to the formation of an alkene byproduct and reduced yields.
-
Synthesis Challenges: The synthesis can be complex. Methods include the alkylation of the enolate of tert-butyl acetate (B1210297) or the transesterification of other 7-bromoheptanoate esters[5]. These methods require strong bases or specific catalysts and careful control of reaction conditions to maximize yield.
Comparison with a Key Alternative: Ethyl 7-bromoheptanoate
Ethyl 7-bromoheptanoate serves a similar purpose as a bifunctional linker but offers a different set of advantages and disadvantages due to the nature of its ester group.
| Feature | This compound | Ethyl 7-bromoheptanoate |
| Ester Stability | Stable to base, labile to acid. | Stable to acid, labile to base (saponification). |
| Steric Hindrance | High steric bulk around the ester. | Lower steric bulk around the ester. |
| Deprotection Method | Treatment with strong acids (e.g., TFA, HCl). | Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup. |
| Advantages | Orthogonal deprotection strategy to base-labile groups. High stability in basic/nucleophilic conditions. | Deprotection conditions are mild for acid-sensitive functional groups. Less sterically hindered. |
| Disadvantages | Cannot be used with acid-sensitive substrates. Bulky nature can lower reaction yields. | Deprotection with base can be incompatible with other base-sensitive groups (e.g., other esters, amides). |
| Common Applications | PROTACs, complex molecules requiring orthogonal protection. | General organic synthesis, intermediates for fungicides, pharmaceuticals, and dyes[7]. |
Experimental Protocols
The following are representative protocols for the synthesis and application of this compound.
Protocol 1: Synthesis via Titanium-Catalyzed Transesterification
This protocol describes the synthesis of this compound from its methyl ester analogue, driven by the removal of the methanol (B129727) byproduct.
Reaction: Methyl 7-bromoheptanoate + tert-butanol (B103910) → this compound + Methanol
Reagents and Equipment:
-
Methyl 7-bromoheptanoate (1 equivalent)
-
tert-Butanol (large excess, acts as solvent and reagent)
-
Titanium(IV) isopropoxide (catalytic amount, e.g., 5 mol%)
-
Round-bottom flask equipped with a distillation head and condenser
-
Heating mantle and magnetic stirrer
-
Vacuum pump
Procedure:
-
Combine methyl 7-bromoheptanoate and a large excess of tert-butanol in the round-bottom flask.
-
Add a catalytic amount of titanium(IV) isopropoxide to the mixture. The catalyst activates the carbonyl group of the methyl ester, making it more susceptible to nucleophilic attack[5].
-
Heat the reaction mixture gently under reduced pressure.
-
According to Le Chatelier's principle, the removal of the lower-boiling methanol byproduct via distillation drives the equilibrium towards the formation of the desired tert-butyl ester product[5].
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Protocol 2: Application in Alkylation of a Phenolic Nucleophile
This protocol demonstrates a typical use case where this compound acts as an alkylating agent.
Reaction: Phenol (B47542) + this compound → 7-Phenoxyheptanoic acid tert-butyl ester
Reagents and Equipment:
-
A substituted phenol (1 equivalent)
-
This compound (1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2 equivalents) as a base
-
N,N-Dimethylformamide (DMF) as the solvent
-
Round-bottom flask, magnetic stirrer, heating mantle
-
Standard glassware for workup and extraction
Procedure:
-
Dissolve the phenol in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution. This base will deprotonate the phenol to form the more nucleophilic phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the mixture to approximately 60-80°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting phenol is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with water and saturated brine to remove DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by flash column chromatography on silica (B1680970) gel.
Visualized Workflows and Reaction Schemes
Diagrams generated using Graphviz provide a clear visual representation of the chemical logic and processes involved.
Caption: Dual reactivity of this compound.
Caption: Workflow for a typical alkylation reaction.
References
- 1. This compound | C11H21BrO2 | CID 13756138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 51100-47-1 [chemicalbook.com]
- 3. Ethyl 7-bromoheptanoate | C9H17BrO2 | CID 122490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. This compound | 51100-47-1 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
Safety Operating Guide
Safe Disposal of tert-Butyl 7-bromoheptanoate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-Butyl 7-bromoheptanoate.
Hazard Profile and Physical Properties
This compound is classified as a hazardous substance requiring careful handling and disposal. Below is a summary of its key hazard classifications and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁BrO₂ | [1] |
| Molecular Weight | 265.19 g/mol | [1] |
| Physical State | Liquid | [2] |
| Appearance | Clear | [2] |
| Boiling Point | 112 °C / 233.6 °F | [2] |
| Specific Gravity | 1.217 g/cm³ | [2] |
| GHS Hazard Statements | H315: Causes skin irritation | [1] |
| H319: Causes serious eye irritation | [1] | |
| H335: May cause respiratory irritation | [1] | |
| Signal Word | Warning | [1] |
Experimental Protocol for Disposal
The standard and mandatory procedure for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or mixed with general laboratory waste.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
2. Waste Collection:
-
Designate a specific, properly labeled, and sealable container for the collection of this compound waste.
-
The container must be made of a material compatible with the chemical.
-
Never mix this waste with other incompatible chemicals.
3. Labeling:
-
The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazard pictograms (e.g., exclamation mark for irritation)
-
The date of waste accumulation
-
The name and contact information of the responsible researcher or laboratory.
-
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and away from sources of ignition.
-
Ensure secondary containment is in place to mitigate any potential spills.
5. Arranging for Disposal:
-
Once the waste container is full, or the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and proper disposal.[2][3]
-
Provide the disposal service with a complete and accurate description of the waste.
6. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.
-
Using non-sparking tools, collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
-
All materials used for cleanup must also be disposed of as hazardous waste.
-
For large spills, evacuate the area and immediately contact your institution's EHS department.
Disposal Workflow
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling tert-Butyl 7-bromoheptanoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling tert-Butyl 7-bromoheptanoate in a laboratory setting. The information is targeted towards researchers, scientists, and drug development professionals to ensure safe and compliant handling of this chemical.
Hazard Profile and Quantitative Data
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and eye irritation and may cause respiratory irritation.[1] The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁BrO₂ | [2] |
| Molecular Weight | 265.19 g/mol | [1][2] |
| Boiling Point | 274.7 ± 23.0 °C at 760 mmHg | [3] |
| Physical Form | Liquid | [3] |
| Purity | ≥97% | [2][3] |
| Relative Density | 1.169 | [3] |
| Storage Temperature | Room temperature | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are suitable for incidental contact but should be removed immediately after exposure. For more prolonged handling, consider double-gloving or using heavier-duty gloves. |
| Body Protection | Laboratory coat and long pants | A fully buttoned lab coat made of cotton or other non-synthetic material should be worn. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must cover the entire foot to protect against spills. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary. |
Operational and Disposal Plans
Adherence to the following step-by-step procedures is essential for the safe handling and disposal of this compound.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Methodologies
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Confirm that the label on the container matches the product ordered.
-
Log the material into your laboratory's chemical inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly closed when not in use.[4]
-
Store away from incompatible materials such as strong oxidizing agents and bases.
3. Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Avoid direct contact with skin and eyes, and prevent inhalation of vapors.[5]
-
Wash hands thoroughly after handling.[4]
4. Spill Procedures:
-
Small Spills:
-
Alert others in the vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
5. Disposal Plan:
-
Chemical Waste: All waste containing this compound must be treated as hazardous waste.
-
Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.
-
The container must be labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.
-
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.
-
Empty Containers: Dispose of as unused product.[5]
-
Waste Collection: Contact your institution's EHS office to arrange for the collection and disposal of hazardous waste. Do not pour this chemical down the drain.[4][5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
